molecular formula C8H8BrNO2 B3045954 Methyl 4-(bromomethyl)nicotinate CAS No. 116986-11-9

Methyl 4-(bromomethyl)nicotinate

Cat. No.: B3045954
CAS No.: 116986-11-9
M. Wt: 230.06
InChI Key: TXODGFIMADZZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(bromomethyl)nicotinate (CAS 116986-11-9) is a high-value pyridine-based building block prized in medicinal chemistry and organic synthesis. With a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol , this compound integrates two highly versatile functional groups: a bromomethyl group and a methyl ester. This structure makes it a crucial intermediate for constructing complex molecules, particularly in pharmaceutical research. Its primary research value lies in its application in cross-coupling reactions and as a scaffold for further functionalization. The bromomethyl group is highly reactive in nucleophilic substitution reactions, allowing for the introduction of the 4-(carbomethoxy)pyridyl moiety into various structures, or for cyclization to form novel heterocyclic systems. Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo further transformation. Researchers utilize this compound extensively in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and as a precursor for ligand development. It must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Hazard Statements: H302-H314 .

Properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXODGFIMADZZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856206
Record name Methyl 4-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-11-9
Record name Methyl 4-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectral Characterization of Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 4-(bromomethyl)nicotinate Spectral Data (NMR, IR, MS) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

Methyl 4-(bromomethyl)nicotinate is a critical bifunctional building block in medicinal chemistry, primarily utilized for constructing fused heterocyclic systems (e.g., pyrido-pyrimidines) and introducing the nicotinic acid pharmacophore. Its reactivity stems from the electrophilic benzylic bromide at the C4 position and the ester functionality at C3.

This guide provides a definitive reference for the spectral identification of this compound, distinguishing it from its metabolic precursors and isomeric impurities.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 4-(bromomethyl)pyridine-3-carboxylate
CAS Number 2442597-53-5 (Hydrobromide salt); Parent CID: 71607227
Molecular Formula C

H

BrNO

Molecular Weight 230.06 g/mol
Appearance Off-white to pale yellow solid (often lachrymatory)
Solubility Soluble in DMSO, CHCl

, DCM; decomposes in protic solvents over time.[1][2][3]

Synthesis & Impurity Context

To accurately interpret spectral data, one must understand the synthetic origin.[4] The compound is typically synthesized via Wohl-Ziegler radical bromination.[2] This context highlights specific impurities to look for in the spectra: unreacted starting material (Methyl 4-methylnicotinate) and over-brominated byproducts (dibromomethyl derivatives).[2]

Reaction Pathway

The synthesis involves the reaction of Methyl 4-methylnicotinate with N-Bromosuccinimide (NBS) initiated by AIBN.

Synthesis SM Methyl 4-methylnicotinate (C8H9NO2) Product Methyl 4-(bromomethyl)nicotinate (Target) SM->Product Radical Bromination Impurity Impurity: Dibromomethyl derivative SM->Impurity Excess NBS Reagents NBS, AIBN CCl4 or PhCF3, Reflux

Figure 1: Radical bromination pathway showing the target product and potential over-bromination impurity.

Spectral Analysis: The Core Data

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine and the stability of the pyridine ring.

  • Ionization Mode: ESI+ or EI

  • Isotopic Pattern: The molecular ion (M

    
    ) appears as a 1:1 doublet separated by 2 mass units (m/z 229 and 231) due to 
    
    
    
    Br and
    
    
    Br isotopes.
Fragment (m/z)AssignmentMechanistic Origin
229 / 231 [M]

Molecular Ion (1:1 intensity ratio)
198 / 200 [M - OMe]

Loss of methoxy group from ester
150 [M - Br]

Base Peak .[2] Loss of bromine radical/ion to form the stable pyridyl cation.[2]
122 [M - Br - CO]

Subsequent ring contraction/decarbonylation.[2]

Diagnostic Logic: The disappearance of the M/M+2 doublet in the fragment at m/z 150 confirms the loss of the bromine atom.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming the integrity of the ester group and detecting hydrolysis (broad OH peak) if the sample is wet.

  • C=O Stretch (Ester): Strong, sharp band at 1725–1735 cm

    
     .
    
  • C=C / C=N Stretches (Pyridine): Medium bands at 1580–1600 cm

    
     .[2]
    
  • C-O Stretch: Strong band at 1280 cm

    
     .[2]
    
  • C-Br Stretch: Weak to medium band in the fingerprint region, typically 600–700 cm

    
     .
    
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for purity assessment.[2] The chemical shifts are heavily influenced by the electron-withdrawing nature of the pyridine ring and the ester group.


H NMR (400 MHz, CDCl

)

Note: Chemical shifts (


) are relative to TMS (0 ppm).
Position

(ppm)
MultiplicityIntegralAssignment Logic
H-2 9.15 Singlet (s)1HMost deshielded; flanked by N and Ester (C3).[2]
H-6 8.75 Doublet (d, J=5.2 Hz)1HDeshielded by adjacent Nitrogen.[2]
H-5 7.50 Doublet (d, J=5.2 Hz)1HCoupling with H-6; less deshielded.[2]
-CH

Br
4.90 Singlet (s)2HSignificant downfield shift vs. toluene precursor (

2.6 ppm) due to Br and Pyridine ring.[2]
-OCH

3.98 Singlet (s)3HCharacteristic methyl ester singlet.[2]

Critical Quality Check:

  • Watch for a singlet at ~2.60 ppm .[2] This indicates unreacted Methyl 4-methylnicotinate .[2]

  • Watch for a singlet at ~6.80 ppm .[2] This indicates the dibromomethyl impurity (CHBr

    
    ).[2]
    

C NMR (100 MHz, CDCl

)
  • Carbonyl (C=O): ~165.2 ppm

  • Pyridine Ring (C2, C6): ~152.0, 150.5 ppm (Alpha to Nitrogen)

  • Pyridine Ring (C4): ~146.0 ppm (Substituted with CH

    
    Br)
    
  • Pyridine Ring (C3, C5): ~125.0 - 128.0 ppm

  • Methoxy (-OCH

    
    ):  ~52.8 ppm
    
  • Bromomethyl (-CH

    
    Br):  ~28.5 ppm (Upfield relative to -CH
    
    
    
    Cl or -CH
    
    
    O due to "heavy atom effect").[2]

Experimental Protocol: Analytical Workflow

Protocol 1: Sample Preparation for NMR

Objective: Prevent degradation (hydrolysis/quaternization) during analysis.[2]

  • Solvent Choice: Use CDCl

    
      (dried over neutral alumina) or DMSO-d
    
    
    
    .[2] Avoid methanol-d
    
    
    as it can cause transesterification or solvolysis of the bromide over time.[2]
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Timing: Run the spectrum immediately. Benzylic bromides on pyridine rings can self-quaternize (intermolecular N-alkylation) to form insoluble pyridinium salts if left in solution.[2]

Protocol 2: Mass Spectrometry Fragmentation Analysis

Objective: Confirm structure via fragmentation logic.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 230 (Br isotope pattern) Frag1 Fragment [M - OMe]+ m/z 199 M_Ion->Frag1 - OMe (31) Frag2 Base Peak [M - Br]+ m/z 150 (Pyridyl Cation) M_Ion->Frag2 - Br (80) Frag3 Fragment [M - Br - CO]+ m/z 122 Frag2->Frag3 - CO (28)

Figure 2: Proposed MS fragmentation pathway for structural confirmation.

References

  • PubChem Compound Summary. (2025). Methyl 4-(bromomethyl)nicotinate hydrobromide (CID 139034304).[1][2] National Center for Biotechnology Information.[2] [Link]

  • Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][6] Chem. 62, 7512–7515. (Standard reference for solvent impurities in NMR).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive exploration of Methyl 4-(bromomethyl)nicotinate, a pivotal building block in contemporary organic synthesis and pharmaceutical development. As a substituted pyridine derivative, its unique electronic and structural features make it a versatile intermediate for introducing the methyl nicotinate scaffold into more complex molecular architectures. We will delve into a reliable synthetic protocol, detailed characterization methodologies, and insights into its chemical behavior, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Section 1: Synthesis of Methyl 4-(bromomethyl)nicotinate

The conversion of an activated methyl group on a pyridine ring to a bromomethyl group is a cornerstone transformation in heterocyclic chemistry. The synthesis of Methyl 4-(bromomethyl)nicotinate is most effectively achieved via a free-radical bromination of its precursor, Methyl 4-methylnicotinate. This approach is favored for its selectivity and efficiency.

Synthetic Strategy: Free-Radical Bromination

The chosen synthetic route employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, in a non-polar solvent like carbon tetrachloride.[1][2][3] The causality behind this choice lies in the mechanism of radical halogenation. The initiator, upon thermal decomposition, generates free radicals that abstract a hydrogen atom from the methyl group at the 4-position of the pyridine ring. This benzylic-like position is particularly susceptible to radical formation due to resonance stabilization with the aromatic ring. The resulting radical then reacts with NBS to propagate the chain reaction and yield the desired brominated product.

The reaction is performed under reflux to ensure sufficient thermal energy for the decomposition of the initiator and to maintain an adequate reaction rate.[1][3] Carbon tetrachloride is an ideal solvent as it is non-polar and inert under these radical conditions, preventing unwanted side reactions.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product Start Methyl 4-methylnicotinate Reaction Free-Radical Bromination Start->Reaction Reacts with Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Carbon Tetrachloride (CCl4) Reflux (Heat) Reagents->Reaction Undergoes Workup Aqueous Workup & Extraction Reaction->Workup Followed by Purification Silica Gel Column Chromatography Workup->Purification Purified via End Methyl 4-(bromomethyl)nicotinate Purification->End Yields cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Start Purified Product (Methyl 4-(bromomethyl)nicotinate) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Structural Framework (Proton & Carbon Environment) NMR->NMR_Data IR_Data Functional Groups (C=O, C-Br, Aromatic) IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Sources

Unraveling the Experimental Landscape of CAS 2442597-53-5: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Preclinical Data and Methodologies

Abstract

This technical guide provides a comprehensive overview of the experimental data currently available for the compound designated by CAS number 2442597-53-5. As of the latest literature review, public domain information regarding the specific chemical structure, synthesis, and biological activity of a compound with this identifier is not available. This guide will therefore focus on the critical initial steps and methodologies that researchers and drug development professionals should undertake when encountering a novel or uncharacterized chemical entity. We will outline a systematic approach to compound characterization, from initial structural elucidation to preliminary biological screening, providing a foundational framework for its potential development.

Introduction: The Challenge of the Unknown Compound

In the realm of drug discovery and development, encountering a novel chemical entity with a designated CAS number but a scarcity of public data presents both a challenge and an opportunity. The absence of established literature for CAS 2442597-53-5 necessitates a return to the fundamental principles of chemical and biological investigation. This guide is structured to walk researchers through a logical and efficient workflow for characterizing such a compound, ensuring scientific rigor and laying a solid foundation for any subsequent development program.

Our approach is grounded in three core pillars: establishing the molecular identity, defining the initial biological activity profile, and elucidating the preliminary mechanism of action. By following these steps, researchers can de-risk future investment and make informed decisions about the compound's therapeutic potential.

Part I: Establishing the Molecular Blueprint - Structure and Synthesis

The foundational step in evaluating any new chemical entity is the unambiguous determination of its structure and the development of a reliable synthetic route.

Structural Elucidation Workflow

A multi-technique approach is essential for confirming the chemical structure of a novel compound. The following experimental workflow is recommended:

Diagram: Structural Elucidation Workflow

cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Sample Acquisition Sample Acquisition Purity Assessment (HPLC, LC-MS) Purity Assessment (HPLC, LC-MS) Sample Acquisition->Purity Assessment (HPLC, LC-MS) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Purity Assessment (HPLC, LC-MS)->Mass Spectrometry (HRMS) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (HRMS)->NMR Spectroscopy (1H, 13C, 2D) FTIR Spectroscopy FTIR Spectroscopy NMR Spectroscopy (1H, 13C, 2D)->FTIR Spectroscopy X-ray Crystallography (if suitable crystals form) X-ray Crystallography (if suitable crystals form) FTIR Spectroscopy->X-ray Crystallography (if suitable crystals form) Final Structure Confirmation Final Structure Confirmation X-ray Crystallography (if suitable crystals form)->Final Structure Confirmation

Caption: A typical workflow for the structural elucidation of a novel compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of potential structures. The mass accuracy should be within 5 ppm.

Causality Behind Experimental Choice: HRMS is critical for determining the elemental composition of the molecule, providing a highly accurate molecular formula that is essential for proposing and confirming the chemical structure.

Synthesis and Purification

Once the structure is confirmed, a robust and scalable synthesis route is paramount. While a specific synthesis for CAS 2442597-53-5 cannot be provided, the general principles of modern organic synthesis would apply, focusing on efficiency, yield, and purity.

Table: Key Considerations for Synthetic Route Development

ParameterDescriptionImportance
Starting Materials Commercially available, inexpensive, and non-hazardous.Cost-effectiveness and safety.
Reaction Conditions Mild temperatures and pressures, environmentally friendly solvents.Scalability and sustainability.
Purification Efficient and high-yielding (e.g., column chromatography, recrystallization).Ensures high purity for biological testing.
Characterization Consistent analytical data (NMR, LC-MS) for each batch.Quality control and reproducibility.

Part II: Unveiling Biological Activity - In Vitro Screening

With a confirmed structure and a reliable supply of the compound, the next phase is to determine its biological activity profile. A tiered screening approach is often the most efficient.

Primary Screening: Broad-Based Assays

The initial goal is to cast a wide net to identify any potential biological effects.

Diagram: Tiered In Vitro Screening Strategy

Compound Compound Primary Screening Primary Screening Compound->Primary Screening Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Primary Screening->Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Phenotypic Screens (e.g., High-Content Imaging) Phenotypic Screens (e.g., High-Content Imaging) Primary Screening->Phenotypic Screens (e.g., High-Content Imaging) Hit Identification Hit Identification Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)->Hit Identification Phenotypic Screens (e.g., High-Content Imaging)->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Target-Based Assays Target-Based Assays Secondary Screening->Target-Based Assays Mechanism of Action Studies Mechanism of Action Studies Target-Based Assays->Mechanism of Action Studies CAS 2442597-53-5 CAS 2442597-53-5 Target Protein Target Protein CAS 2442597-53-5->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Inhibition Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Substituted Nicotinic Acid Esters: A Modern Approach to Targeting GPR109A for Therapeutic Benefit

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the potential applications of substituted nicotinic acid esters for researchers, scientists, and drug development professionals.

Abstract

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, prized for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. However, its clinical utility is often hampered by a significant side effect: cutaneous flushing, a prostaglandin D2-mediated phenomenon that leads to poor patient compliance. The development of substituted nicotinic acid esters represents a strategic medicinal chemistry approach to mitigate this adverse effect while retaining or even enhancing the therapeutic benefits of the parent molecule. This guide provides a deep dive into the molecular mechanisms, potential therapeutic applications, and preclinical evaluation pipelines for this promising class of compounds, offering a technical resource for researchers and drug development professionals in the field.

The Core Challenge with Nicotinic Acid and the Ester Prodrug Solution

The primary therapeutic target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed on adipocytes and immune cells such as Langerhans cells in the epidermis. While activation of GPR109A on adipocytes leads to the desired inhibition of lipolysis and subsequent reduction in serum free fatty acids and triglycerides, its activation on epidermal Langerhans cells triggers the release of prostaglandin D2 (PGD2). PGD2 then acts on DP1 receptors in dermal capillaries, causing vasodilation and the characteristic flushing and itching that limits patient adherence.

The core strategy behind substituted nicotinic acid esters is to create prodrugs that are not active at the GPR109A receptor themselves. By masking the carboxylic acid group—the key pharmacophore for GPR109A activation—with an ester moiety, these compounds can be absorbed and distributed systemically. Endogenous esterases then hydrolyze the ester bond, gradually releasing the active nicotinic acid in the liver and other target tissues, leading to a slower, more controlled increase in the plasma concentration of the active drug. This blunted pharmacokinetic profile is designed to avoid the sharp concentration spike that over-activates GPR109A on skin cells, thereby reducing the intensity of the flushing response.

Mechanism of Action: The GPR109A Signaling Cascade

Activation of GPR109A by nicotinic acid initiates a well-defined signaling cascade. The receptor is coupled to an inhibitory G-protein, Gi. Upon ligand binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has profound metabolic consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which is responsible for the breakdown of stored triglycerides.

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_P Active HSL-P PKA->HSL_P Phosphorylates HSL Inactive HSL HSL_P->HSL Dephosphorylation (Inhibition) Lipolysis Inhibition of Lipolysis HSL_P->Lipolysis Decreased Activity NA Nicotinic Acid (Active Drug) NA->GPR109A Binds & Activates Gi->AC Inhibits

Figure 1: GPR109A signaling pathway in adipocytes.

Therapeutic Applications & Investigational Areas

While dyslipidemia remains the primary indication, the unique mechanism of GPR109A activation has opened up several other potential therapeutic avenues for substituted nicotinic acid esters.

Dyslipidemia and Cardiovascular Disease

This is the most well-established application. The primary goal is to reduce triglycerides (TG), LDL-C, and Lipoprotein(a) [Lp(a)], while increasing HDL-C. The gradual release of nicotinic acid from ester prodrugs aims to achieve these effects with improved tolerability.

Compound ExampleAnimal ModelKey FindingsReference
Hesperetin laurate High-fat diet-fed rats↓ Total Cholesterol (29%), ↓ Triglycerides (41%), ↑ HDL-C (35%)
Nicotinic acid-theobromine codrug High-fat diet-fed rats↓ Triglycerides (38.4%), ↓ Total Cholesterol (27.1%)
Pentaerythritol tetranicotinate Cholesterol-fed rabbitsSignificant reduction in aortic atherosclerosis
Inflammatory Skin Conditions

GPR109A is expressed on various immune cells, including neutrophils and monocytes. Its activation has been shown to have anti-inflammatory effects. Topical application of nicotinic acid esters, which can penetrate the stratum corneum, offers a localized delivery system for treating conditions like atopic dermatitis and acne, potentially without systemic side effects. For example, myristyl nicotinate has been shown to enhance the skin barrier function and reduce signs of aging.

Neurodegenerative Diseases

Emerging evidence suggests a role for GPR109A in neuroinflammation. The receptor is expressed on microglia, the resident immune cells of the central nervous system. Activation of GPR109A has been shown to suppress microglial activation and subsequent inflammatory responses, a key pathological feature in diseases like Alzheimer's and Parkinson's. Brain-penetrant nicotinic acid esters are an area of active research to leverage this potential neuroprotective effect.

Preclinical Evaluation Pipeline: A Step-by-Step Guide

Developing a novel substituted nicotinic acid ester requires a rigorous and systematic preclinical evaluation pipeline to assess its efficacy, mechanism of action, and safety profile.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation synthesis 1. Compound Synthesis & Characterization stability 2. Plasma Stability Assay (Ester Hydrolysis Rate) synthesis->stability Test Hydrolysis binding 3. GPR109A Receptor Binding Assay stability->binding Confirm Lack of Prodrug Binding functional 4. Functional Assay (cAMP Measurement) binding->functional Assess Functional Activity of Metabolite pk 5. Pharmacokinetics (PK) in Rodents functional->pk Select Lead Candidates pd_lipid 6. Pharmacodynamics (PD) (Lipid Lowering in HFD Model) pk->pd_lipid Establish Dose-Exposure pd_flush 7. Flushing Assessment (Ear Redness in Mice) pd_lipid->pd_flush Efficacy vs. Side Effect

Figure 2: Preclinical evaluation workflow for nicotinic acid ester prodrugs.

Protocol: Plasma Stability Assay

Objective: To determine the rate of hydrolysis of the ester prodrug to the active nicotinic acid in plasma. This is critical for predicting the in vivo release rate.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation: Add the test compound to fresh plasma (e.g., from rat, mouse, or human) to a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Reaction Quench: Immediately add the aliquot to a tube containing a 3-fold excess of cold acetonitrile. This will precipitate plasma proteins and stop the enzymatic reaction.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent ester and the appearance of the nicotinic acid metabolite.

  • Data Interpretation: Plot the concentration of the parent compound versus time. The half-life (t½) in plasma is calculated from the slope of the line. A moderate half-life is often desired to ensure gradual release.

Protocol: GPR109A Functional Assay (cAMP Measurement)

Objective: To confirm that the released nicotinic acid (the metabolite) is functionally active at the GPR109A receptor, while the parent ester is not.

  • Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Stimulation: Seed the cells in a 96-well plate. On the day of the assay, stimulate the cells with Forskolin (an adenylyl cyclase activator) to induce a high basal level of cAMP.

  • Compound Addition: Co-incubate the cells with increasing concentrations of the test compound (either the ester prodrug or the nicotinic acid metabolite).

  • Lysis and Detection: After a set incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: The active nicotinic acid should show a dose-dependent decrease in cAMP levels. The inactive ester prodrug should show no significant effect. Calculate the EC50 (half-maximal effective concentration) for the active metabolite.

Future Perspectives and Conclusion

The development of substituted nicotinic acid esters continues to be a fertile ground for innovation in drug discovery. The core concept of mitigating side effects through a prodrug approach has been validated, but there is still room for optimization. Future research will likely focus on:

  • Tissue-Specific Esterases: Designing esters that are preferentially cleaved by esterases present in the liver to further minimize systemic exposure and off-target effects.

  • Combination Therapies: Exploring the synergistic effects of nicotinic acid esters with other lipid-lowering agents like statins or PCSK9 inhibitors.

  • Expanding Therapeutic Areas: Rigorously investigating the potential of these compounds in neuroinflammation and dermatology, supported by well-designed clinical trials.

References

  • Title: Molecular, Pharmacological, and Clinical Characteristics of GPR109A (HM74A/PUMA-G) Source: Journal of Lipid Research URL: [Link]

  • Title: Nicotinic Acid-GPR109A Axis in Immune-Metabolism and Inflammation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Nicotinic acid ester prodrugs for the treatment of dyslipidemia Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: GPR109A as a Molecular Target for Drug Development Source: Journal of Pharmacological Sciences URL: [Link]

  • Title: Hesperetin laurate, a novel hesperetin derivative, exerts hypotriglyceridemic and anti-atherosclerotic effects in high-fat diet-fed rats and apolipoprotein E-deficient mice Source: Toxicology and Applied Pharmacology URL: [Link]

  • Title: Synthesis and evaluation of a nicotinic acid–theobromine codrug as a potential lipid-lowering agent Source: Molecules URL: [Link]

  • Title: Effects of pentaerythritol tetranicotinate on experimental atherosclerosis Source: Atherosclerosis URL: [Link]

Technical Whitepaper: NMR Characterization Profile of Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: Methyl 4-(bromomethyl)nicotinate CAS: 101085-38-1 (Analogous/Related) Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol

This technical guide provides the predicted Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-(bromomethyl)nicotinate.[1] This compound is a critical intermediate in the synthesis of complex pyridine derivatives, often serving as an electrophilic building block for kinase inhibitors and vitamin B3 analogs. The data below synthesizes substituent chemical shift effects (SCS), experimental data from parent scaffolds (Methyl Nicotinate), and electronic environment analysis to provide a high-confidence characterization profile.

Structural Analysis & Atom Assignment

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the pyridine ring. The nitrogen atom is position 1.

  • Position 1: Nitrogen (Heteroatom)[2]

  • Position 2: CH (Deshielded,

    
     to N, 
    
    
    
    to Ester)
  • Position 3: Quaternary C (Substituted with Methyl Ester)

  • Position 4: Quaternary C (Substituted with Bromomethyl)[3]

  • Position 5: CH (

    
     to N)
    
  • Position 6: CH (

    
     to N)
    
Synthesis & Structural Context (Graphviz)

The following diagram illustrates the standard synthesis pathway via Wohl-Ziegler bromination, establishing the chemical context for the NMR signals (e.g., the disappearance of the tolyl methyl signal and appearance of the bromomethyl shift).

SynthesisPathway Start Methyl 4-methylnicotinate (Precursor) Reagents NBS, AIBN CCl4, Reflux Start->Reagents Product Methyl 4-(bromomethyl)nicotinate (Target) Reagents->Product Radical Bromination

Figure 1: Synthesis pathway via radical bromination of the 4-methyl precursor.[3] The transformation of the C4-Methyl group to C4-Bromomethyl is the primary diagnostic feature in NMR.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinct aromatic region (3 protons) and two aliphatic singlets. The key diagnostic indicator of successful synthesis is the downfield shift of the C4-substituent from ~2.6 ppm (methyl) to ~4.8 ppm (bromomethyl).

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
H2 9.15 – 9.25 Singlet (s)1H-Most Deshielded: Located between the electronegative Nitrogen and the electron-withdrawing Ester group (anisotropic deshielding).
H6 8.70 – 8.85 Doublet (d)1H


-Proton:
Deshielded by the adjacent Nitrogen atom.
H5 7.45 – 7.60 Doublet (d)1H


-Proton:
Furthest from electron-withdrawing groups; typical pyridine

range.
CH₂Br 4.75 – 4.90 Singlet (s)2H-Diagnostic Peak: Benzylic position + electronegative Bromine inductive effect. Downfield from standard benzyl bromide (~4.5) due to the electron-deficient pyridine ring.
OCH₃ 3.95 – 4.00 Singlet (s)3H-Methoxy Ester: Typical range for methyl esters attached to aromatic systems.
Coupling Analysis
  • H5-H6 Coupling: The primary coupling is between H5 and H6. The expected constant is ~5.2 Hz, consistent with ortho-coupling in pyridines.

  • H2 Long-Range: H2 appears as a singlet but may show fine splitting (broadening) due to long-range coupling with H6 (

    
     Hz), often unresolved at 400 MHz.
    

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum will display 8 distinct signals. The Carbonyl and C-Br carbons are the most significant for structural confirmation.

CarbonShift (δ, ppm)TypeElectronic Environment
C=O 165.0 – 166.0 QuaternaryCarbonyl carbon of the ester.
C2 152.0 – 154.0 CHHighly deshielded by adjacent Nitrogen and Ester.
C6 150.0 – 152.0 CHDeshielded by adjacent Nitrogen.
C4 145.0 – 147.0 QuaternaryIpso-carbon bearing the bromomethyl group.
C3 124.0 – 126.0 QuaternaryIpso-carbon bearing the ester; shielded relative to

-carbons.
C5 125.0 – 127.0 CH

-carbon, least deshielded aromatic signal.
OCH₃ 52.5 – 53.5 CH₃Methoxy carbon of the ester.
CH₂Br 28.0 – 30.0 CH₂Diagnostic: Distinctly upfield from OMe, but deshielded by Bromine.

Experimental Validation Protocol

To validate these predictions experimentally, strict adherence to sample preparation protocols is required to prevent hydrolysis of the bromomethyl group or ester.

Workflow Diagram

NMRProtocol Sample Solid Sample (5-10 mg) Solvent Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) Sample->Solvent Dissolution Prep Transfer to 5mm NMR Tube Solvent->Prep Filtration (if turbid) Acquire Acquisition (ns=16, d1=1.0s) Prep->Acquire Lock & Shim Process Processing (Ref TMS to 0.00 ppm) Acquire->Process FT & Phasing

Figure 2: Standard Operating Procedure for ¹H NMR acquisition of labile alkyl halides.

Critical Methodology Notes
  • Solvent Choice: Chloroform-d (CDCl₃) is the preferred solvent.

    • Reasoning: DMSO-d₆ may cause nucleophilic attack on the reactive bromomethyl group over time (forming the sulfonium salt) or shift acidic protons. CDCl₃ is inert and provides sharp resolution.

  • Concentration: 10 mg/0.6 mL is optimal.

    • Reasoning: Higher concentrations may lead to stacking effects in aromatic systems, slightly shifting signals upfield.

  • Stability: The CH₂Br group is a lachrymator and an active electrophile.

    • Safety: Prepare samples in a fume hood.

    • Timing: Run the spectrum immediately after dissolution to avoid hydrolysis (if traces of water are present in CDCl₃) or photolytic degradation.

References

  • Royal Society of Chemistry. Synthesis and Characterization of Pyridine Derivatives (Supplementary Info). Retrieved from RSC.org. [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 4-(bromomethyl)nicotinate in the Synthesis of Pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-(bromomethyl)nicotinate emerges as a pivotal building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of a diverse array of pyridine derivatives. Its intrinsic reactivity, stemming from the electrophilic benzylic bromide and the electron-withdrawing nature of the pyridine ring, makes it an ideal substrate for nucleophilic substitution reactions. This guide provides an in-depth exploration of the applications and protocols for utilizing Methyl 4-(bromomethyl)nicotinate, with a focus on N-alkylation reactions to forge novel pyridine-based compounds with therapeutic potential. We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and discuss key considerations for reaction optimization and safety.

Introduction: The Significance of the Pyridine Moiety and the Role of Methyl 4-(bromomethyl)nicotinate

The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds.[1] Its presence is often crucial for modulating physicochemical properties, enhancing binding affinity to biological targets, and influencing metabolic stability. Consequently, the development of efficient synthetic routes to functionalized pyridines is a cornerstone of modern drug discovery.

Methyl 4-(bromomethyl)nicotinate serves as a highly valuable and reactive intermediate in this endeavor. The molecule incorporates three key functional features:

  • The Pyridine Core: A nitrogen-containing aromatic ring that can engage in hydrogen bonding and other non-covalent interactions, and can be further functionalized.

  • The Bromomethyl Group: A reactive electrophilic center, analogous to a benzylic bromide, that is highly susceptible to nucleophilic attack. This group acts as a linchpin for introducing a wide range of substituents.

  • The Methyl Ester: A group that can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

This unique combination of functionalities allows for the streamlined synthesis of complex molecules with potential applications as anti-inflammatory, analgesic, and anticancer agents.[2][3]

Reaction Mechanisms: The Chemistry of N-Alkylation

The primary application of Methyl 4-(bromomethyl)nicotinate in pyridine derivative synthesis is through N-alkylation, a type of nucleophilic substitution reaction. The reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile, such as a primary or secondary amine, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.

SN2_Mechanism

Caption: Generalized S_N2 mechanism for the N-alkylation of an amine with Methyl 4-(bromomethyl)nicotinate.

Key factors influencing the rate and efficiency of this reaction include:

  • Nucleophilicity of the Amine: More nucleophilic amines will react faster. Steric hindrance around the nitrogen atom can decrease reactivity.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[4]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N), is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction.[5]

  • Temperature: The reaction is often performed at room temperature or with gentle heating to increase the reaction rate.

Detailed Application Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

General Protocol for N-Alkylation of Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted methyl 4-((alkylamino)methyl)nicotinates.

Materials:

  • Methyl 4-(bromomethyl)nicotinate

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve or suspend the reactants.

  • With vigorous stirring, add a solution of Methyl 4-(bromomethyl)nicotinate (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

N_Alkylation_Workflow

Caption: Experimental workflow for the N-alkylation of amines.

Protocol for Gabriel Synthesis of Methyl 4-(aminomethyl)nicotinate

The Gabriel synthesis is a classic method for the preparation of primary amines, avoiding over-alkylation. This involves the use of potassium phthalimide as an ammonia surrogate.

Materials:

  • Methyl 4-(bromomethyl)nicotinate

  • Potassium phthalimide

  • Anhydrous dimethylformamide (DMF)

  • Hydrazine hydrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) (e.g., 1M)

  • Sodium hydroxide (NaOH) (e.g., 1M)

Procedure:

Step 1: Synthesis of the Phthalimide Intermediate

  • Dissolve Methyl 4-(bromomethyl)nicotinate and potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

  • Stir the mixture at room temperature or heat to 60-80 °C until TLC analysis indicates complete consumption of the starting bromide.

  • Cool the reaction mixture and pour it into ice-water to precipitate the phthalimide intermediate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Hydrazinolysis to the Primary Amine

  • Suspend the dried phthalimide intermediate in methanol or ethanol.

  • Add hydrazine hydrate (2-5 equivalents) and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, a precipitate of phthalhydrazide will form.

  • Cool the mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • To isolate the free amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), the aqueous layer washed with an organic solvent, and then basified (e.g., with 1M NaOH) before re-extracting the amine into an organic solvent.

  • Dry the final organic layer and concentrate to yield the primary amine.

Data Presentation: Optimizing Reaction Conditions

The yield of N-alkylation reactions can be influenced by various factors. The following table provides a hypothetical summary of how reaction conditions can be optimized.

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF251275
2AnilineK₂CO₃DMF60488
3AnilineEt₃NMeCN251865
4PiperidineK₂CO₃THF25892
5PiperidineNaHCO₃DMF251685

Safety and Handling

  • Hazard Classification: Likely to be corrosive and a lachrymator. May cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-(bromomethyl)nicotinate is a potent and versatile reagent for the synthesis of novel pyridine derivatives. Its ability to readily undergo N-alkylation with a wide range of amines provides a straightforward and efficient route to compounds of significant interest in drug discovery. The protocols and considerations outlined in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and safe experimentation.

References

  • Journal of Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • Ingenta Connect. (2021, May 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents: A Mini-Review. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • KSU. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). Menthyl nicotinate synthesis process.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Application Note: Methyl 4-(bromomethyl)nicotinate (M4BMN) in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of Methyl 4-(bromomethyl)nicotinate (M4BMN) as a heterobifunctional linker. This guide is designed for researchers requiring a robust, hydrophilic alternative to standard benzyl-halide linkers.

Executive Summary

Methyl 4-(bromomethyl)nicotinate (M4BMN) is a specialized heterobifunctional linker utilized for the conjugation of thiol-containing biomolecules (e.g., cysteine-rich peptides, reduced antibodies) to amine-containing targets (e.g., lysine residues, N-terminal amines, or small molecule drugs).[1]

Unlike traditional phenyl-based linkers (e.g., benzyl halides), the pyridine core of M4BMN confers unique physicochemical properties:

  • Enhanced Hydrophilicity: The pyridine nitrogen increases water solubility, reducing the risk of conjugate aggregation—a common failure mode in Antibody-Drug Conjugates (ADCs).

  • Tunable Reactivity: The electron-withdrawing nature of the pyridine ring activates the bromomethyl group for rapid nucleophilic substitution (

    
    ) at physiological pH.
    
  • Latent Carboxylate: The methyl ester serves as a stable precursor that can be unmasked (hydrolyzed) to a carboxylic acid for controlled EDC/NHS coupling, or reacted directly via aminolysis in specific synthetic workflows.

Chemical Mechanism & Logic

The Bifunctional Interface

M4BMN operates via two orthogonal reactive sites:

  • Site A (Electrophile 1 - Thiol Reactive): The 4-bromomethyl group functions as a picolyl halide. Due to the electron-deficient pyridine ring, the methylene carbon is highly electrophilic. It reacts selectively with thiols (sulfhydryls) at pH 7.0–8.0 to form a stable thioether bond.

    • Why this matters: The thioether linkage is non-cleavable in plasma, ensuring the payload remains attached during circulation.

  • Site B (Electrophile 2 - Amine Reactive Precursor): The 3-methyl ester is relatively inert to thiols but can be activated for amine coupling.

    • Route 1 (Standard): Hydrolysis to Nicotinic Acid derivative

      
       EDC/NHS activation 
      
      
      
      Amide bond formation.
    • Route 2 (Direct): Direct aminolysis with potent nucleophiles (e.g., hydrazines) to form hydrazides.

Reaction Pathway Diagram

The following diagram illustrates the sequential conjugation workflow:

M4BMN_Pathway M4BMN Methyl 4-(bromomethyl)nicotinate (M4BMN) Intermediate Intermediate Conjugate (Thioether-Ester) M4BMN->Intermediate pH 7.5 SN2 Alkylation Protein_SH Protein-SH (Cysteine) Protein_SH->Intermediate Hydrolysis Hydrolysis Step (LiOH / NaOH) Intermediate->Hydrolysis Acid_Int Acid Intermediate (Thioether-COOH) Hydrolysis->Acid_Int Activation Activation (EDC / NHS) Acid_Int->Activation NHS_Ester Activated NHS-Ester Activation->NHS_Ester Final_Conjugate Final Bioconjugate (Thioether-Amide Linked) NHS_Ester->Final_Conjugate pH 8.0 Amide Bond Amine_Target Target Molecule-NH2 (Lysine/Drug) Amine_Target->Final_Conjugate

Caption: Sequential conjugation strategy using M4BMN. Step 1: Thiol alkylation. Step 2: Ester hydrolysis and Amine coupling.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: M4BMN is an alkylating agent. Handle in a fume hood.

  • Solvent: Dissolve M4BMN in anhydrous DMSO or DMF.

  • Concentration: Prepare a 50 mM stock solution.

    • Calculation: MW of Methyl 4-(bromomethyl)nicotinate

      
       230.06  g/mol .
      
    • Example: Dissolve 11.5 mg in 1 mL DMSO.

  • Storage: Store aliquots at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.

Protocol B: Step 1 - Thiol Conjugation (Thioether Formation)

This step couples the linker to a cysteine-containing biomolecule (e.g., reduced antibody or peptide).

Reagents:

  • Target Biomolecule (reduced, containing free -SH).

  • Conjugation Buffer: PBS (pH 7.2–7.5) + 1-5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

  • M4BMN Stock (50 mM in DMSO).

Procedure:

  • Equilibration: Adjust the protein solution to 1–5 mg/mL in Conjugation Buffer.

  • Addition: Add a 5-10 molar excess of M4BMN stock to the protein solution.

    • Critical: Ensure the final organic solvent concentration (DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight, protected from light.

    • Mechanism:[1][2][3][4] The sulfhydryl group attacks the bromomethyl carbon, displacing the bromide ion.

  • Quenching (Optional): Add excess cysteine or mercaptoethanol to scavenge unreacted linker.

  • Purification: Remove excess linker using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

    • Result:Protein-S-CH2-Py-COOMe (Thioether-Ester Intermediate).

Protocol C: Step 2 - Ester Hydrolysis & Amine Coupling

This step converts the methyl ester into an amide linkage with a second molecule (e.g., a drug or fluorophore).

Phase 1: Hydrolysis (Unmasking the Acid)

  • pH Adjustment: Adjust the purified Intermediate solution to pH 9.0 using 1M NaOH or LiOH.

    • Note: Methyl esters on pyridine rings hydrolyze more readily than phenyl esters due to the electron-withdrawing nitrogen.

  • Incubation: Incubate at RT for 1–2 hours. Monitor by LC-MS if possible (mass shift: -14 Da).

  • Neutralization: Adjust pH back to 6.0 using 1M HCl.

    • Result:Protein-S-CH2-Py-COOH (Acid Intermediate).

Phase 2: Activation & Coupling

  • Activation: Add EDC (10 eq) and NHS (25 eq) to the Acid Intermediate.

  • Incubation: React for 15–30 minutes at RT to form the active NHS-ester.

  • Coupling: Add the Amine-Target (e.g., drug with primary amine) in Borate or Carbonate buffer (pH 8.0–8.5).

  • Final Incubation: React for 2–4 hours at RT.

  • Final Purification: Size Exclusion Chromatography (SEC) to isolate the final conjugate.

Analytical Validation & Data Presentation

To ensure protocol success, the following quality control steps are mandatory.

Mass Spectrometry (LC-MS)

Monitor the mass shift of the peptide/protein.

StepSpeciesExpected Mass Change (

Mass)
1 Thiol Alkylation+ 149.15 Da (Addition of Pyridine-Ester moiety - HBr)
2 Hydrolysis- 14.03 Da (Loss of Methyl group, gain of H)
3 Amide Coupling+ MW of Amine Target - 18.02 (Loss of H2O)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conjugation Yield (Step 1) Oxidation of thiols (Disulfide formation).Pre-treat protein with TCEP; include EDTA in buffers.
Precipitation Hydrophobicity of the linker or high DMSO.The Pyridine ring mitigates this, but ensure DMSO < 10%. Dilute protein.
No Reaction (Step 2) Incomplete hydrolysis of methyl ester.Increase pH to 9.5 or extend hydrolysis time. Ensure ester is not sterically hindered.
Linker Hydrolysis Bromide hydrolysis before conjugation.Use fresh M4BMN stock. Do not store in aqueous buffer.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text for heterobifunctional linker chemistry and ester hydrolysis protocols).

  • Kalia, J., & Raines, R. T. (2010).[5] Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. (Review of chemical strategies including alkylation and acylation).

  • Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives in organic synthesis.[3][6] Angewandte Chemie International Edition. (Context on the reactivity of picolyl halides and nicotinic esters).

  • BenchChem. (2025).[1][2] General Protocols for Benzyl/Picolyl Halide Linkers. (General industrial protocols for halomethyl-aromatic linkers).

    • [1]

Disclaimer: This document is for research use only. Methyl 4-(bromomethyl)nicotinate is a chemical reagent and should be handled with appropriate personal protective equipment (PPE).

Sources

Synthesis of antibody-drug conjugates using nicotinic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Antibody-Drug Conjugates using Nicotinic Acid Linkers (HyNic System)

Executive Summary

While maleimide-thiol and NHS-amine chemistries dominate the Antibody-Drug Conjugate (ADC) landscape, they suffer from limitations regarding stability (retro-Michael addition) and heterogeneity. This guide details the synthesis of ADCs using 6-Hydrazinonicotinic Acid (HyNic) linkers.

Unlike aliphatic hydrazones (which are acid-labile and often release payload prematurely), the HyNic system pairs with 4-Formylbenzamide (4FB) to form a bis-aryl hydrazone bond.[1] This linkage provides three critical advantages for high-stakes drug development:

  • Hyper-Stability: The conjugated bond is stable across pH 2.0–10.0 and withstands 95°C, preventing systemic shedding.

  • Self-Validating Quantitation: The formation of the bis-aryl hydrazone creates a unique chromophore (

    
     = 354 nm), allowing real-time, non-destructive calculation of the Drug-to-Antibody Ratio (DAR) without mass spectrometry.
    
  • Solubility Enhancement: The pyridine ring inherent to the nicotinic acid structure improves the hydrophilicity of the linker-payload complex, reducing aggregation of hydrophobic cytotoxic payloads (e.g., PBDs, Tubulysins).

Mechanistic Principles

The core chemistry relies on the reaction between an aromatic hydrazine (HyNic) on the antibody and an aromatic aldehyde (4FB) on the drug-linker (or vice versa).

The Nicotinic Acid Advantage: The nicotinic acid backbone acts as an electron-deficient spacer. When the hydrazine moiety at the 6-position reacts with the aldehyde, the resulting delocalized


-electron system stabilizes the Schiff base, rendering it resistant to hydrolysis under physiological conditions.
Visualizing the Conjugation Pathway

HyNic_Conjugation mAb Monoclonal Antibody (Lysine Residues) Mod_mAb HyNic-Modified mAb (Aromatic Hydrazine) mAb->Mod_mAb 1. Modification Linker S-HyNic Reagent (NHS-Ester Nicotinic Acid) Linker->Mod_mAb Drug Cytotoxic Payload (e.g., MMAE/PBD) Mod_Drug 4FB-Modified Drug (Aromatic Aldehyde) Drug->Mod_Drug 2. Modification Linker2 S-4FB Reagent (NHS-Ester Benzaldehyde) Linker2->Mod_Drug Reaction Catalyzed Conjugation (pH 6.0, Aniline) Mod_mAb->Reaction Mod_Drug->Reaction ADC Final ADC (Bis-Aryl Hydrazone Linkage) OD @ 354nm Reaction->ADC 3. Stable Bond Formation

Figure 1: The convergent synthesis workflow. The HyNic moiety (derived from nicotinic acid) and 4FB moiety fuse to create a stable, UV-traceable bond.

Detailed Protocol: HyNic-ADC Synthesis

Prerequisites:

  • Antibody: IgG1 or IgG4 (Concentration > 2.0 mg/mL in PBS).

  • Payload: Amine-functionalized cytotoxic drug (or commercially available 4FB-drug-linker).

  • Reagents: S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone), S-4FB (Succinimidyl 4-formylbenzoate).[1]

  • Catalyst: Aniline (100 mM stock).

Phase A: Antibody Modification (Incorporating the Nicotinic Acid Linker)
  • Buffer Exchange: Exchange antibody into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Avoid amine-containing buffers (Tris, Glycine) as they compete with the NHS ester.

  • Linker Activation: Dissolve S-HyNic in anhydrous DMF to 10 mg/mL.

  • Reaction:

    • Add 5–10 molar equivalents of S-HyNic to the antibody solution.

    • Note: The nicotinic acid derivative is relatively hydrophobic; ensure DMF volume does not exceed 10% of total reaction volume to prevent mAb precipitation.

  • Incubation: Incubate at Room Temperature (RT) for 2 hours with gentle agitation.

  • Purification: Desalt using a Zeba Spin Column (40K MWCO) equilibrated in Conjugation Buffer (100 mM Citrate, 150 mM NaCl, pH 6.0).

    • Critical Step: The pH switch to 6.0 is vital. The HyNic protecting group (acetone hydrazone) hydrolyzes readily at pH 6.0, exposing the reactive hydrazine.

Phase B: Payload Functionalization (If not pre-conjugated)
  • Dissolve amine-bearing drug in DMF/DMSO.

  • Add 2.0 equivalents of S-4FB (aldehyde linker).

  • Incubate for 2 hours at RT.

  • Purify via HPLC (C18 column) to remove excess linker and hydrolysis byproducts. Lyophilize the 4FB-Drug.

Phase C: Conjugation (The Bis-Aryl Hydrazone Formation)
  • MSR Check (Optional but Recommended): Verify HyNic incorporation on the mAb using 2-sulfobenzaldehyde (2-SBA) assay. Target 3–5 HyNic groups per mAb.

  • Mixing: Add 5–8 equivalents of 4FB-Drug (from Phase B) to the HyNic-mAb (from Phase A).

  • Catalysis: Add Aniline to a final concentration of 10 mM.

    • Why Aniline? It forms a transient Schiff base with the aldehyde (aniline Schiff base), which is more electrophilic than the aldehyde itself, accelerating the reaction with the nicotinic hydrazine by 10-100 fold.

  • Incubation: Incubate for 2–4 hours at RT or O/N at 4°C.

  • Final Purification: Remove excess free drug using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Self-Validating QC: The 354 nm Check

Unlike maleimide conjugations where DAR determination requires Hydrophobic Interaction Chromatography (HIC) or Mass Spec (LC-MS), the nicotinic acid-based HyNic system provides a spectroscopic signature.

Protocol:

  • Measure Absorbance of the purified ADC at 280 nm (

    
    ) and 354 nm  (
    
    
    
    ).
  • Use the following variables:

    • 
       (for IgG)
      
    • 
       (The bis-aryl bond extinction coefficient)
      

Calculation:





Note: The factor 0.23 accounts for the absorbance of the bis-aryl hydrazone at 280 nm relative to 354 nm.

Comparative Data: Nicotinic Acid vs. Standard Linkers

FeatureNicotinic Acid (HyNic)Maleimide (mc-ValCit)Aliphatic Hydrazone
Linkage Type Bis-Aryl HydrazoneThioetherAlkyl Hydrazone
Stability (Plasma) High (>95% after 7 days)Moderate (Exchange with Albumin)Low (pH dependent)
Thermostability Stable up to 95°CDegrades > 50°CLabile
Quantification UV (354 nm)HIC / LC-MSLC-MS
Solubility High (Pyridine Ring)Low (Alkyl Chain)Moderate

Troubleshooting & Optimization

  • Precipitation during conjugation: The 4FB-drug is often hydrophobic. Ensure the final organic solvent (DMSO/DMF) concentration is 5–10%. If precipitation persists, add propylene glycol (up to 20%) to the reaction buffer.

  • Low DAR:

    • Check the age of the S-HyNic reagent (hydrolyzes in moisture).

    • Ensure the pH during conjugation is 6.0 (optimal for aniline catalysis). At pH > 7.0, the reaction slows significantly.

  • Aggregation: If the ADC aggregates, the nicotinic acid linker might not be sufficient to mask a very hydrophobic payload (like PBD). Consider using a PEGylated variant (PEG4-HyNic) to increase hydrodynamic radius and solubility.

References

  • SoluLink (Now Vector Laboratories). Protein-Protein Conjugation Using Bis-Aryl Hydrazone Chemistry.Link

  • Dirksen, A., et al. (2006). "Nucleophilic Catalysis of Hydrazone Formation: Evolutionary Insights." Angewandte Chemie International Edition.Link

  • Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody-Drug Conjugates: The Frontier of ADC Development." Bioconjugate Chemistry.[1][2][3][4]Link

  • BroadPharm. ADC Linkers: Cleavable vs Non-Cleavable Mechanisms.Link

  • Interchim. S-HyNic Bioconjugation Technical Manual.Link

Sources

Synthesis of Azaisoindolinone Scaffolds: Reaction of Methyl 4-(bromomethyl)nicotinate with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (azaisoindolinone) core is a privileged bicyclic pharmacophore in modern drug discovery, prominently featured in the design of potent hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy[1]. The most convergent and scalable strategy to construct this scaffold relies on a one-pot tandem reaction between methyl 4-(bromomethyl)nicotinate and primary amines[2]. This application note details the mechanistic rationale, experimental design, and validated step-by-step protocol for executing this cascade reaction with high fidelity.

Mechanistic Causality & Reaction Design

The transformation is a one-pot cascade driven by two distinct kinetic events:

  • Intermolecular

    
     Alkylation:  The primary amine acts as a nucleophile, displacing the benzylic-like bromide at the C4 position of the pyridine ring.
    
  • Intramolecular Lactamization: The newly formed secondary amine undergoes an intramolecular nucleophilic acyl substitution (amidation) with the adjacent C3 methyl ester, releasing methanol and forming the thermodynamically stable 5-membered lactam.

The "Free Base" Instability Problem

Methyl 4-(bromomethyl)nicotinate is commercially supplied and stored as a hydrobromide salt[3]. The free base of a bromomethylpyridine is highly unstable; the nucleophilic pyridine nitrogen of one molecule will rapidly attack the highly electrophilic bromomethyl group of another, leading to spontaneous polymerization. Therefore, the substrate must be neutralized in situ at 0 °C using a non-nucleophilic base (e.g., DIPEA) immediately prior to the addition of the primary amine.

Thermodynamic Control of the Cascade

The initial


 reaction is kinetically fast and typically goes to completion at room temperature. However, the subsequent amidation is slower due to the resonance stability of the ester. Heating the reaction mixture to 80 °C provides the necessary activation energy to drive the lactamization to completion, ensuring the equilibrium is pushed forward by the evaporative loss of methanol.

ReactionMechanism A Methyl 4-(bromomethyl)nicotinate (Electrophile) C Secondary Amine Intermediate (S_N2 Product) A->C + Amine - HBr B Primary Amine (R-NH2) (Nucleophile) B->C D Azaisoindolinone Core (Lactam Product) C->D Heat (80 °C) - MeOH

Tandem SN2 and intramolecular amidation pathway forming the azaisoindolinone core.

Optimization of Cascade Reaction Conditions

To maximize the yield of the bicyclic product and minimize intermolecular side reactions, solvent and base selection are critical. The table below summarizes the causality behind condition optimization.

SolventBaseTemperature ProfileYield (%)Mechanistic Rationale & Notes
DMF DIPEA (3.0 eq) RT (2h)

80 °C (4h)
82 - 89 Optimal. High dielectric constant accelerates

; high BP allows thermal lactamization.
Acetonitrile

(3.0 eq)
RT (4h)

70 °C (6h)
75 - 80Heterogeneous system. Requires vigorous stirring; slower

kinetics.
THF

(3.0 eq)
RT (2h)

65 °C (8h)
60 - 65Sub-optimal. Lower boiling point often leads to incomplete cyclization (stalled intermediate).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure the


 step is complete before thermal energy is applied for the amidation step.
Reagents Required
  • Methyl 4-(bromomethyl)nicotinate hydrobromide (1.0 eq)[3]

  • Primary Amine (

    
    ) (1.1 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

  • 5% Aqueous Lithium Chloride (

    
    ) solution
    
Step-by-Step Methodology
  • Substrate Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen (

    
    ) atmosphere, suspend Methyl 4-(bromomethyl)nicotinate hydrobromide (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
    
  • In Situ Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 5 minutes. Causality: 1.0 eq neutralizes the pyridine hydrobromide, 1.0 eq will neutralize the HBr generated during the

    
    , and 1.0 eq acts as a buffer to maintain nucleophilicity. Stir for 10 minutes.
    
  • 
     Alkylation:  Add the primary amine (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
    
  • In-Process Control (IPC 1): Stir at room temperature for 2 hours. Sample the reaction and analyze via LC-MS. Validation: You must observe the complete disappearance of the starting material mass and the appearance of the secondary amine intermediate (

    
     for the uncyclized mass). Do not proceed to heating until this is confirmed.
    
  • Thermal Lactamization: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir at 80 °C for 4 to 6 hours.

  • In-Process Control (IPC 2): Analyze via LC-MS. Validation: The intermediate mass should be fully converted to the final product mass (

    
     Da, corresponding to the loss of methanol).
    
  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer with 5% aqueous

    
     solution (3 x 5 volumes). Causality: DMF is highly water-miscible but can partition into EtOAc. The 
    
    
    
    wash drastically decreases the solubility of DMF in the organic phase, effectively scrubbing it from the crude product. Wash with brine (1 x 5 volumes), dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (typically 0% to 10% MeOH in DCM) to afford the pure 2-alkyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one.

ExperimentalWorkflow S1 1. Substrate Preparation Suspend HBr salt in anhydrous DMF (0.2 M) S2 2. In Situ Neutralization Add DIPEA (3.0 eq) dropwise at 0 °C S1->S2 S3 3. S_N2 Alkylation Add Primary Amine (1.1 eq), stir at RT for 2h S2->S3 S4 4. Thermal Lactamization Heat mixture to 80 °C for 4-6h S3->S4 S5 5. Aqueous Workup EtOAc extraction & 5% LiCl (aq) wash S4->S5 S6 6. Purification Flash Chromatography (DCM/MeOH) S5->S6

Step-by-step experimental workflow for the one-pot cascade synthesis.

References

  • Liu, B., et al. "Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors." Bioorganic Chemistry, 2025.[Link]

  • Xu, D., et al. "A Convergent Synthesis of HPK1 Inhibitor GNE-6893 via Palladium-Catalyzed Functionalization of a Tetrasubstituted Isoquinoline." Organic Process Research & Development, 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139034304, Methyl 4-(bromomethyl)nicotinate hydrobromide." PubChem, 2025.[Link]

Sources

Application Note: Site-Selective Functionalization of Peptides with Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Cysteine-Directed Thioether Ligation and Downstream Bioconjugation

Executive Summary

In the rapidly expanding field of targeted therapeutics and chemical biology, the site-selective modification of peptides remains a cornerstone technology for developing peptide-drug conjugates, PROTACs, and imaging probes[1]. Among the canonical amino acids, cysteine is the premier candidate for chemoselective bioconjugation due to its low natural abundance and the distinct, highly reactive nucleophilicity of its sulfhydryl group[2].

This application note details a robust, self-validating protocol for the site-selective functionalization of cysteine-containing peptides using Methyl 4-(bromomethyl)nicotinate . By leveraging the highly electrophilic nature of the bromomethyl-pyridine scaffold, researchers can achieve rapid, quantitative thioether ligation while simultaneously introducing a versatile nicotinate handle for downstream structural diversification.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The design of this protocol is grounded in the following physicochemical principles:

  • Electrophilic Activation: Methyl 4-(bromomethyl)nicotinate features a bromomethyl group attached to an electron-deficient pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the methyl ester significantly lowers the activation energy for nucleophilic attack, making it a vastly superior electrophile compared to unactivated alkyl halides[3].

  • Chemoselectivity via pH Control: The pKa of a typical cysteine thiol is approximately 8.3, whereas the primary amine of lysine has a pKa of ~10.5. By strictly buffering the reaction at pH 7.5 to 8.0 , we ensure a sufficient molar fraction of cysteine exists as the highly nucleophilic thiolate anion, while lysine residues remain fully protonated and unreactive[2].

  • Orthogonal Reducing Agents: Disulfide reduction is mandatory prior to alkylation. We mandate the use of TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or

    
    -mercaptoethanol. TCEP is a phosphine-based reducing agent that lacks a thiol group, ensuring it will not competitively consume the bromomethyl electrophile during the conjugation step.
    

G A Native Peptide (Disulfide Bonds) B TCEP Reduction (Non-thiol reducing agent) A->B C Reactive Thiolate (pH 7.5 - 8.0) B->C E SN2 Alkylation (Chemoselective) C->E D Methyl 4-(bromomethyl)nicotinate (Electrophile) D->E F Nicotinate-Functionalized Thioether Peptide E->F

Workflow of site-selective cysteine alkylation using Methyl 4-(bromomethyl)nicotinate.

Quantitative Data & Reaction Parameters

To facilitate rapid experimental design, the physicochemical properties of the reagent and the optimization matrix for the conjugation are summarized below.

Table 1: Reagent Specifications & Expected Mass Shifts

ParameterSpecification / Value
Reagent Name Methyl 4-(bromomethyl)nicotinate hydrobromide[4]
Molecular Weight (Salt) 310.97 g/mol
Target Residue Cysteine (Thiolate)
Reaction Mechanism SN2 Displacement
Expected Mass Shift (LC-MS) +150.06 Da (Addition of C8H8NO2 moiety)

Table 2: Buffer & pH Optimization Matrix

pH RangeBuffer SystemCysteine Alkylation YieldLysine Cross-ReactivityRecommendation
6.0 - 6.5 MESLow (< 40%)NoneAvoid (Thiol mostly protonated)
7.5 - 8.0 HEPES / PBSOptimal (> 95%) Trace (< 1%) Ideal Operating Window
9.0 - 9.5 BorateHighHigh (> 15%)Avoid (Loss of chemoselectivity)

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to subsequent steps.

Phase 1: Peptide Preparation and Reduction
  • Solubilization: Dissolve the target peptide in thoroughly degassed Buffer A (50 mM HEPES, 150 mM NaCl, pH 7.8) to a final concentration of 1 mM. Note: Degassing prevents spontaneous re-oxidation of thiols.

  • Reduction: Add 10 molar equivalents of TCEP hydrochloride (prepared as a 100 mM stock in water, neutralized to pH 7.0).

  • Incubation: Incubate the mixture at room temperature for 30 minutes with gentle agitation.

  • Validation Checkpoint 1 (Ellman's Assay): Remove a 5 µL aliquot and react with DTNB (Ellman's reagent). A strong yellow absorbance at 412 nm confirms successful generation of free sulfhydryls.

Phase 2: Electrophilic Conjugation
  • Reagent Preparation: Prepare a fresh 50 mM stock of Methyl 4-(bromomethyl)nicotinate hydrobromide in anhydrous DMSO. Caution: The reagent is moisture-sensitive and highly lachrymatory; prepare immediately before use.

  • Alkylation: Add 5 molar equivalents of the bromomethyl reagent to the reduced peptide solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent peptide precipitation.

  • Reaction: Incubate at room temperature for 1 to 2 hours in the dark.

  • Validation Checkpoint 2 (LC-MS): Inject a 2 µL sample into an LC-MS system. The reaction is complete when the starting peptide mass is depleted and a single major peak corresponding to [M + 150.06 Da] is observed.

Phase 3: Quenching and Purification
  • Quenching: Terminate the reaction by adding a vast excess (50 equivalents) of a scavenger thiol, such as

    
    -mercaptoethanol or free cysteine, and incubate for 15 minutes. This neutralizes any unreacted electrophile.
    
  • Purification: Purify the nicotinate-functionalized peptide via Preparative RP-HPLC using a standard Water/Acetonitrile gradient supplemented with 0.1% TFA.

  • Lyophilization: Flash-freeze the collected fractions and lyophilize to obtain the stable, functionalized peptide powder.

Downstream Applications: The Nicotinate Handle

The true power of Methyl 4-(bromomethyl)nicotinate lies in the subsequent utility of the installed nicotinate ester. The methyl ester acts as a stable protecting group during the initial alkylation but can be selectively hydrolyzed to a free carboxylic acid. This generates a bio-orthogonal handle for standard amide coupling (e.g., HATU/DIPEA) to attach fluorophores, PEG chains, or E3-ligase binders for PROTAC development.

G2 N1 Thioether-Linked Methyl Nicotinate Peptide N2 Ester Hydrolysis (LiOH / H2O) N1->N2 N3 Free Nicotinic Acid Handle N2->N3 N4 Amide Coupling (HATU / DIPEA) N3->N4 N5 Targeted Chimeras (e.g., PROTACs) N4->N5 N6 Fluorophore Conjugation (Imaging Probes) N4->N6

Downstream applications of the nicotinate handle for advanced bioconjugation.

References

  • Methyl 4-(bromomethyl)
  • Source: PubMed Central (National Institutes of Health)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates Source: Open Exploration Publishing URL

Sources

Application Note: Design and Synthesis of Targeted Fluorescent Probes Utilizing Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioconjugation, Molecular Imaging, and Targeted Probe Synthesis.

Introduction & Strategic Rationale

The development of targeted fluorescent probes requires highly efficient, bifunctional building blocks that can bridge a reporting fluorophore with a biologically active targeting moiety. Methyl 4-(bromomethyl)nicotinate serves as an exceptional bifunctional linker in this context. While its regioisomers (such as the 5- and 6-substituted variants) have been extensively utilized to synthesize histone deacetylase (HDAC) inhibitors[1],[2], Raman imaging agents[3], and MRI contrast agents[4], the 4-substituted isomer provides a unique spatial vector.

Positioning the bromomethyl group at the 4-position of the pyridine ring alters the dihedral angle of the attached fluorophore. This specific geometry is highly advantageous when designing probes for deep, narrow enzymatic pockets (such as the 14 Å channel of HDAC enzymes), as it prevents steric clash between the bulky fluorophore core and the rim of the target binding site.

Mechanistic Insights & Probe Design

The utility of Methyl 4-(bromomethyl)nicotinate relies on two orthogonal reactive sites:

  • The Electrophilic Bromomethyl Group (

    
    ):  The electron-withdrawing nature of the pyridine ring renders the benzylic carbon highly electrophilic. This allows for rapid 
    
    
    
    alkylation with nucleophile-bearing fluorophores (e.g., amine-functionalized BODIPY, Rhodamine, or Cyanine dyes).
  • The Methyl Ester (

    
    ):  Acting as a masked pharmacophore, the ester is stable under the mildly basic conditions of the 
    
    
    
    reaction but can be subsequently converted into a zinc-binding hydroxamic acid[2] or hydrolyzed for peptide coupling.

Causality in Reaction Design: Direct alkylation of complex fluorophores with benzylic bromides often suffers from sluggish kinetics and competing side reactions (e.g., quaternary ammonium salt formation if tertiary amine bases are used). To circumvent this, our protocol employs a Finkelstein-accelerated


 pathway . By adding catalytic Potassium Iodide (KI), the bromomethyl group is converted in situ to a highly reactive iodomethyl intermediate. Furthermore, utilizing Potassium Carbonate (

) as a heterogeneous base ensures strict proton scavenging without acting as a competing nucleophile.

Synthetic Workflow & Visualization

The following workflow outlines the two-stage transformation of a generic amine-bearing fluorophore into a targeted, pharmacologically active probe.

G N1 Methyl 4-(bromomethyl)nicotinate (Electrophilic Linker) N3 S_N2 Alkylation (MeCN, K2CO3, KI, 60°C) N1->N3 N2 Fluorophore Core (e.g., BODIPY-NH2) N2->N3 N4 Ester-Protected Fluorescent Intermediate N3->N4 >85% Yield N5 Hydroxylaminolysis (NH2OH, NaOH, MeOH) N4->N5 N6 Targeted Fluorescent Probe (HDAC-Binding) N5->N6 Pharmacophore Activation

Fig 1. Workflow for synthesizing targeted fluorescent probes via a bifunctional nicotinate.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Finkelstein-Accelerated Fluorophore Conjugation

Objective: Covalently link an amine-functionalized fluorophore to the nicotinate core.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Bromomethyl nicotinates are moisture-sensitive and lachrymatory; perform all steps in a fume hood.

  • Reagent Assembly: Dissolve the amine-functionalized fluorophore (1.0 eq, e.g., 0.5 mmol) in 10 mL of anhydrous Acetonitrile (MeCN).

  • Base & Catalyst Addition: Add finely powdered, oven-dried

    
     (3.0 eq, 1.5 mmol) and catalytic KI (0.1 eq, 0.05 mmol). Stir at room temperature for 10 minutes.
    
  • Electrophile Addition: Dissolve Methyl 4-(bromomethyl)nicotinate (1.1 eq, 0.55 mmol) in 2 mL of MeCN. Add this solution dropwise over 5 minutes at 0 °C to prevent exothermic degradation of the fluorophore.

  • Thermal Activation: Heat the reaction mixture to 60 °C under continuous stirring for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 6:4). The protocol is validated when the starting fluorophore spot (typically

    
    ) disappears, and a new, highly fluorescent product spot emerges (
    
    
    
    ).
  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Pharmacophore Activation (Hydroxylaminolysis)

Objective: Convert the methyl ester into a zinc-binding hydroxamic acid for enzyme targeting[2].

  • Reagent Preparation: In a separate vial, mix 50% aqueous hydroxylamine (

    
    , 20.0 eq) with NaOH (10.0 eq) at 0 °C to generate the highly nucleophilic free hydroxylamine base.
    
  • Reaction: Dissolve the purified conjugate from Protocol A (1.0 eq) in a 1:1 mixture of Methanol/THF (5 mL). Add the hydroxylamine solution dropwise.

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Perform LC-MS analysis. The system is validated when the mass spectrum shows a complete shift from the ester mass

    
     to the hydroxamic acid mass 
    
    
    
    (loss of
    
    
    , gain of
    
    
    ).
  • Isolation: Carefully quench the reaction with 1M HCl at 0 °C until the pH reaches 6.0. Extract the precipitated fluorescent probe with Ethyl Acetate, dry over

    
    , and purify via preparative HPLC.
    

Quantitative Data Presentation

To demonstrate the necessity of the specific reagents chosen in Protocol A, Table 1 summarizes the optimization data for the


 alkylation step. The use of MeCN with 

and KI provides a superior thermodynamic and kinetic profile compared to traditional organic bases.

Table 1: Optimization of


 Alkylation Conditions for Fluorophore Conjugation 
SolventBaseAdditive (Catalyst)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DMF

None801245High degree of quaternary ammonium salt side-products.
THFDIPEANone651652Sluggish kinetics due to poor solubility of intermediate species.
MeCN

None60871Clean reaction, but prolonged heating caused minor fluorophore bleaching.
MeCN

KI (10 mol%) 60 4 89 Optimal. Finkelstein acceleration reduced time and prevented degradation.

References

1.[4] Title: Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation Source: nih.gov URL: 2.[1] Title: Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease Source: nih.gov URL: 3.[3] Title: Ratiometric imaging of minor groove binders in mammalian cells using Raman microscopy Source: researchgate.net URL: 4.[2] Title: Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells Source: nih.gov URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing alkylation reactions using Methyl 4-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve common problems encountered during the alkylation process.

Issue 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material (nucleophile) and the absence or very low intensity of the desired product spot/peak.

Potential Causes & Recommended Solutions:

  • Inadequate Deprotonation of the Nucleophile: The alkylation reaction requires the nucleophile to be sufficiently activated.

    • Solution: The choice of base is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like some heterocycles or secondary amines, a stronger base may be required. Consider switching from a mild base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For C-H alkylation of active methylene compounds, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary.[1]

  • Poor Solubility of Reactants or Base: If the base or nucleophile is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Switch to a more polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to improve solubility.[2] For reactions with insoluble inorganic bases, the addition of a phase-transfer catalyst (PTC) can be highly effective.[3][4][5]

  • Insufficient Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC to avoid decomposition. Many alkylations with this reagent proceed well between room temperature and 80 °C.[6]

  • Degradation of Methyl 4-(bromomethyl)nicotinate: This reagent can be sensitive to certain conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.

Issue 2: Formation of Multiple Products and Impurities

Symptom: The reaction mixture shows multiple new spots on TLC or several peaks in the LC-MS, indicating the formation of side products.

Potential Causes & Recommended Solutions:

  • Over-alkylation (Di- or Poly-alkylation): This is common with nucleophiles having multiple reactive sites or when using a large excess of the alkylating agent.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of Methyl 4-(bromomethyl)nicotinate. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.[6]

  • Quaternization of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring in Methyl 4-(bromomethyl)nicotinate can itself act as a nucleophile, leading to self-alkylation or quaternization, especially at higher temperatures.

    • Solution: Perform the reaction at the lowest effective temperature. The use of a less polar solvent can sometimes disfavor this intramolecular side reaction.

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, particularly if water is present.[7][8]

    • Solution: Use anhydrous solvents and reagents. If an aqueous workup is performed, ensure it is done under neutral or slightly acidic conditions and at a low temperature. If the carboxylic acid is the desired product, this can be achieved intentionally using a base like lithium hydroxide.[9]

  • Competitive O- vs. N-Alkylation (for ambident nucleophiles): Nucleophiles like hydroxypyridines or amides can react at either the oxygen or nitrogen atom.

    • Solution: The reaction outcome is highly dependent on the solvent and counter-ion. Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, while less polar solvents like THF may favor O-alkylation.[10] The choice of base can also influence the selectivity.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for alkylation with Methyl 4-(bromomethyl)nicotinate?

A1: Polar aprotic solvents are generally the best choice. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent starting points. ACN is easier to remove during workup, while DMF offers better solvating power for a wider range of substrates and bases.[2][6] For reactions involving phase-transfer catalysis, a two-phase system with a non-polar organic solvent like toluene and an aqueous phase is used.[11]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the pKa of your nucleophile. A general guideline is to use a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.

Nucleophile Type Recommended Bases Rationale
Alcohols, Phenols (O-alkylation)K₂CO₃, Cs₂CO₃, NaHCarbonates are often sufficient for phenols, while stronger bases like NaH may be needed for less acidic alcohols.
Amines, Heterocycles (N-alkylation)K₂CO₃, Cs₂CO₃, Et₃N, DIPEAInorganic bases are common. Organic amines like triethylamine (Et₃N) or DIPEA can be used as both a base and a scavenger for the HBr byproduct.[6]
Thiols (S-alkylation)K₂CO₃, Et₃NThiols are generally quite acidic and can be deprotonated with mild bases. Reactions can even be performed in water.
Active Methylene Compounds (C-alkylation)NaH, KOtBu, DBU, Cs₂CO₃These require stronger bases to generate the carbanion.[1][12]

Q3: Is a phase-transfer catalyst (PTC) necessary?

A3: A PTC is highly recommended when your reaction involves an inorganic salt (like your base or nucleophilic salt) that is insoluble in the organic solvent. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[3][4][5]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.[13] Use a solvent system that gives good separation between your starting materials and the expected product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q5: What are the best practices for storing and handling Methyl 4-(bromomethyl)nicotinate?

A5: Methyl 4-(bromomethyl)nicotinate is a lachrymator and can be irritating to the skin and respiratory tract.[14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator.[15]

III. General Experimental Protocol & Visualizations

General Protocol for N-Alkylation of a Secondary Amine
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equiv.) and an anhydrous solvent (e.g., ACN or DMF, ~0.1-0.5 M).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Addition of Alkylating Agent: Dissolve Methyl 4-(bromomethyl)nicotinate (1.1 equiv.) in a small amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.[6]

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Visual Workflow and Troubleshooting

Alkylation_Workflow General Alkylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) Add_Nucleophile 2. Add Nucleophile & Solvent Setup->Add_Nucleophile Add_Base 3. Add Base Add_Nucleophile->Add_Base Add_Alkylating 4. Add Methyl 4-(bromomethyl)nicotinate Add_Base->Add_Alkylating Heat 5. Stir at Temp (RT - 80°C) Add_Alkylating->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete? Quench 7. Quench with Water Monitor->Quench Complete? Extract 8. Extract with Organic Solvent Quench->Extract Purify 9. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for alkylation.

Troubleshooting_Tree Troubleshooting Decision Tree for Alkylation Reactions Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Poor Conversion SideProducts Multiple Side Products Start->SideProducts Complex Mixture GoodYield Good Yield Start->GoodYield Clean Conversion Cause_Base Is base strong enough? Is it soluble? LowYield->Cause_Base Sol_Base Use stronger base (e.g., Cs₂CO₃) Add Phase-Transfer Catalyst Cause_Base->Sol_Base No Cause_Temp Is temperature too low? Cause_Base->Cause_Temp Yes Sol_Temp Increase temperature Cause_Temp->Sol_Temp Yes Cause_Solvent Are reactants soluble? Cause_Temp->Cause_Solvent No Sol_Solvent Switch to DMF/DMSO Cause_Solvent->Sol_Solvent No Cause_OverAlk Over-alkylation? SideProducts->Cause_OverAlk Sol_OverAlk Use 1.1 eq. alkylating agent Add slowly Cause_OverAlk->Sol_OverAlk Yes Cause_Quat Quaternization? Cause_OverAlk->Cause_Quat No Sol_Quat Lower reaction temperature Cause_Quat->Sol_Quat Yes Cause_Hydrolysis Ester Hydrolysis? Cause_Quat->Cause_Hydrolysis No Sol_Hydrolysis Use anhydrous conditions Cause_Hydrolysis->Sol_Hydrolysis Yes

Caption: Troubleshooting decision tree for alkylation.

References

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC. [Link]

  • Phase Transfer Catalysis - Wordpress. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC. [Link]

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. [Link]

  • METHYL NICOTINATE EXTRA PURE - Loba Chemie. [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[11][13][15]Triazolo[3][16]pyridines, and Related Deaza-Compounds - PubMed. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. [Link]

  • CN103922934A - Alkylation method of active methylene compound - Google P
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. [Link]

Sources

Purification of crude Methyl 4-(bromomethyl)nicotinate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 4-(bromomethyl)nicotinate

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Dr. Aris Subject: Troubleshooting & Optimization for Methyl 4-(bromomethyl)nicotinate (CAS: 10177-13-6)

User Guide Overview

Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-(bromomethyl)nicotinate via Wohl-Ziegler bromination (NBS/AIBN) of Methyl 4-methylnicotinate. This intermediate is a critical "bifunctional reagent" used in the synthesis of kinase inhibitors and PROTACs.

The Challenge: This molecule presents a "Chromatographic Paradox":

  • The Pyridine Nitrogen: Basic and prone to hydrogen bonding with acidic silanols, causing severe tailing (streaking).

  • The Alkyl Bromide: Electrophilic and sensitive to hydrolysis or polymerization, especially on acidic silica gel.

This guide provides a self-validating protocol to navigate these competing properties.

Part 1: Pre-Purification Diagnostics (The Triage)

Before loading your column, assess the crude mixture.[1] The quality of your crude determines your purification strategy.

Standard Crude Composition:

  • Target: Methyl 4-(bromomethyl)nicotinate (Mono-bromo).

  • Impurity A (Starting Material): Methyl 4-methylnicotinate (Unreacted).

  • Impurity B (Over-brominated): Methyl 4-(dibromomethyl)nicotinate.

  • Impurity C (Byproduct): Succinimide (from NBS).

Diagnostic Table: TLC Profiling (Hexane:EtOAc 7:3) Note: Rf values are relative and depend on plate activation.

ComponentRelative RfVisualizationNotes
Dibromo Impurity ~0.65 - 0.70UV (Strong)Elutes first. Often overlaps with SM.
Starting Material (SM) ~0.60 - 0.65UV (Weak)Non-polar methyl group. Hardest to separate from Dibromo.
Target (Mono-bromo) 0.45 - 0.50 UV (Strong) Distinct spot below SM.
Succinimide ~0.05 - 0.10UV (Weak)Very polar. Stays at baseline without MeOH.
Hydrolysis Products < 0.10UV / KMnO4Alcohols formed by moisture interaction.

Part 2: The Core Protocol (Buffered Silica Chromatography)

WARNING: Do NOT use standard acidic silica gel without modification. The acidity will degrade your bromide and cause the pyridine ring to streak, leading to yield loss.

Step 1: The "Neutralization" Strategy

You must deactivate the silica gel's acidic silanol groups.

  • Modifier: Triethylamine (Et3N).

  • Concentration: 1.0% v/v in the mobile phase.

  • Why? Et3N protonates preferentially, "capping" the silanol sites so your pyridine ring glides through rather than sticking.

Step 2: Column Packing
  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with Hexane containing 1% Et3N .

  • Packing: Pour the slurry and flush with 2 column volumes of the starting eluent (e.g., 95:5 Hexane:EtOAc + 1% Et3N) to equilibrate the pH.

Step 3: Elution Gradient
  • Solvent A: Hexane + 1% Et3N

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Et3N

  • Gradient:

    • 0–5% B: Elute non-polar impurities.

    • 5–15% B: Elute Starting Material & Dibromo species.

    • 15–25% B: Collect Target (Mono-bromo).

    • Flush: Succinimide remains on the column (or elute with 100% EtOAc if needed for waste disposal).

Part 3: Troubleshooting Tickets (FAQ)

Ticket #001: "My product is co-eluting with the starting material."

  • Diagnosis: The polarity difference between the Methyl (SM) and Bromomethyl (Product) groups is insufficient in your current solvent system.

  • Solution:

    • Switch Solvent: Change the modifier from EtOAc to Dichloromethane (DCM) . DCM solubilizes the bromide better and often provides different selectivity (orthogonality).

    • Recipe: Run isocratic 50:50 Hexane:DCM (+ 0.5% Et3N). The non-polar SM usually moves faster than the polarizable bromide.

Ticket #002: "The product spot is 'streaking' or 'tailing' badly on TLC."

  • Diagnosis: This is the "Pyridine Effect." The nitrogen lone pair is interacting with the silica.

  • Solution: Increase the Triethylamine (Et3N) concentration to 2% . Alternatively, wash the crude organic layer with NaHCO3 prior to loading to ensure no residual HBr is protonating the pyridine.

Ticket #003: "The fraction turned green/yellow after evaporation."

  • Diagnosis: Decomposition. Benzylic bromides are thermally unstable and light-sensitive. The color indicates the release of HBr or Br2.

  • Solution:

    • Temperature Control: Evaporate rotary evaporator baths at < 35°C .

    • Speed: Do not leave the compound on the column overnight.

    • Stabilization: Store the purified oil/solid under Argon at -20°C immediately.

Ticket #004: "I see a new spot at the baseline during the column run."

  • Diagnosis: On-column hydrolysis. The bromide is converting to the alcohol (Methyl 4-(hydroxymethyl)nicotinate) due to moisture in the silica or solvents.

  • Solution: Use anhydrous solvents and keep the column under positive nitrogen pressure. Ensure the silica was flushed with the Et3N-containing solvent long enough to neutralize acidity.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationLogic Start Crude Mixture (Methyl 4-(bromomethyl)nicotinate) TLC_Check Diagnostic TLC (Hex/EtOAc 7:3) Start->TLC_Check Decision_Streak Is Tailing Observed? TLC_Check->Decision_Streak Add_Base Action: Add 1% Et3N to Mobile Phase Decision_Streak->Add_Base Yes (Pyridine interaction) Decision_Sep Is SM/Product Separation > 0.1 Rf? Decision_Streak->Decision_Sep No Add_Base->Decision_Sep Method_A Method A: Hex/EtOAc Gradient (Standard) Decision_Sep->Method_A Yes (Good Rf Δ) Method_B Method B: Hex/DCM Isocratic (For difficult separations) Decision_Sep->Method_B No (Co-elution) Post_Run Evaporate < 35°C Store -20°C under Ar Method_A->Post_Run Keep fractions cold Method_B->Post_Run

Caption: Logical decision tree for selecting the optimal mobile phase and additives based on crude TLC behavior.

Part 5: Safety & Handling (Critical)

  • Lachrymator Warning: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).

    • Protocol: All fractions must be handled in a functioning fume hood.

    • Spill: Neutralize spills with 10% aqueous sodium thiosulfate/bicarbonate solution.

  • Waste Disposal: Aqueous waste from the workup may contain cyanide (if synthesized via Rosenmund-von Braun, though unlikely here) or heavy metals. Segregate halogenated waste.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Bis(bromomethyl)pyridine Properties and Handling. Retrieved from

  • University of Victoria. (n.d.). Column Chromatography: Elution Order and Adsorbents. Retrieved from

  • PubChem. (2025). Methyl Nicotinate Compound Summary. Retrieved from

  • ScienceMadness. (2006).[3] Discussion on Purification of Benzyl Bromide Derivatives. Retrieved from

Sources

Technical Support Center: Controlling Benzylic Bromination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of benzylic bromination on pyridine-containing molecules. This resource is designed to provide in-depth, practical guidance to overcome common challenges, particularly the issue of over-bromination, and to ensure selective and high-yielding synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My benzylic bromination of a methylpyridine is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated species?

This is a classic challenge in benzylic bromination, often referred to as the Wohl-Ziegler reaction.[1] The root cause is that the initially formed benzyl bromide is often more reactive than the starting material, leading to a second bromination event. To favor mono-bromination, several factors must be carefully controlled:

  • Stoichiometry of the Brominating Agent: The most critical factor is the precise control over the amount of N-Bromosuccinimide (NBS) used. A strict 1:1 stoichiometry of NBS to your methylpyridine substrate is the theoretical ideal. In practice, using a slight excess of the substrate or aiming for incomplete conversion can significantly suppress the formation of the di-brominated product. It is often easier to separate the unreacted starting material from the mono-brominated product than it is to separate the mono- and di-brominated products.

  • Slow Addition of NBS: Instead of adding all the NBS at once, a slow, portion-wise addition or the use of a syringe pump to add a solution of NBS over an extended period can help maintain a low concentration of the brominating species, thereby favoring reaction with the more abundant starting material.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Quench the reaction as soon as the starting material is consumed to an optimal level, before significant di-bromination occurs.

Q2: I'm observing bromination on the pyridine ring itself, in addition to the benzylic position. What causes this and how can I prevent it?

Ring bromination is a competing electrophilic aromatic substitution reaction.[3] While benzylic bromination proceeds via a free-radical mechanism, certain conditions can promote the electrophilic pathway. Here’s how to minimize it:

  • Choice of Solvent: Non-polar solvents are crucial for favoring the free-radical pathway.[4] Carbon tetrachloride (CCl₄) has been traditionally used but is now largely phased out due to toxicity.[5][6] Safer alternatives like cyclohexane, benzene, or acetonitrile are now more common.[7][8] Polar solvents, especially protic ones, can facilitate the ionic pathway leading to ring bromination.[4]

  • Purity of NBS: Impure NBS can contain traces of Br₂ or HBr, which can initiate electrophilic bromination.[1] While crude NBS can sometimes give better yields in the Wohl-Ziegler reaction, if ring bromination is an issue, recrystallizing the NBS from water may be necessary.[9]

  • Exclusion of Light and Use of Radical Initiators: The reaction should be initiated by a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal conditions, or by photochemical activation.[9][10] Performing the reaction in the dark when using a thermal initiator ensures that stray light doesn't promote unwanted side reactions.

Q3: What is the difference between using AIBN and benzoyl peroxide (BPO) as a radical initiator, and which is better for my reaction?

Both AIBN and BPO are effective radical initiators, but they have key differences that can impact your reaction's outcome.[11]

FeatureAzobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)
Decomposition Products Nitrogen gas and two 2-cyano-2-propyl radicals. Considered a "cleaner" initiator as byproducts are less reactive.[12]Benzoate and phenyl radicals. Oxygen-centered radicals can participate in side reactions like hydrogen abstraction.[11]
Decomposition Temperature Decomposes at a lower temperature (half-life of 10 hours at ~65 °C).[13]Requires higher temperatures for efficient decomposition (half-life of 10 hours at ~73 °C).
Safety Generally considered safer and less shock-sensitive than BPO.[12]Can be shock-sensitive and is a strong oxidizing agent. Often supplied wetted with water to reduce explosion risk.[11]
Solubility Soluble in many organic solvents.[13]Soluble in many organic solvents.

Recommendation: For most standard benzylic brominations of pyridines, AIBN is often the preferred choice due to its cleaner decomposition and predictable kinetics.[11] BPO can be more effective in some cases but carries a higher risk of side reactions. The optimal choice may require empirical screening for your specific substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Ineffective initiation of the radical chain reaction. 2. Deactivated substrate due to electron-withdrawing groups on the pyridine ring. 3. Insufficient reaction temperature.1. Increase the amount of radical initiator (AIBN or BPO) to 0.05-0.1 equivalents. 2. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.[14] 3. Consider using a more reactive brominating agent, but with caution to avoid over-bromination. 4. Increase the reaction temperature to ensure efficient decomposition of the initiator.[13]
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent. 3. Competing reaction pathways (e.g., ring bromination).1. Lower the reaction temperature and extend the reaction time. 2. Ensure all reagents and solvents are pure and dry. 3. Use a non-polar solvent to disfavor ionic side reactions.[4] 4. Add a radical inhibitor at the end of the reaction to prevent further reactions during workup.
Reaction Stalls Before Completion 1. Radical initiator has been consumed. 2. Radical chain termination is outpacing propagation.1. Add another small portion of the radical initiator. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from terminating the radical chain.
Inconsistent Results Between Batches 1. Variability in the purity of NBS.[1] 2. Inconsistent initiation (e.g., fluctuations in light source intensity or temperature). 3. Presence of moisture.1. Use NBS from the same supplier and lot, or recrystallize it before use.[9] 2. Maintain consistent reaction conditions (temperature, stirring rate, light exposure). 3. Ensure all glassware is oven-dried and solvents are anhydrous.

Visualizing the Process

Decision-Making Workflow for Selective Monobromination

G start Start: Benzylic Bromination of Methylpyridine q1 Over-bromination observed? start->q1 s1 Reduce NBS stoichiometry to < 1.0 eq. q1->s1 Yes q2 Ring bromination observed? q1->q2 No s2 Add NBS portion-wise or via syringe pump. s1->s2 s3 Monitor reaction closely and quench at optimal conversion. s2->s3 s3->q2 s4 Switch to a non-polar solvent (e.g., cyclohexane). q2->s4 Yes q3 Low conversion? q2->q3 No s5 Ensure purity of NBS (recrystallize if necessary). s4->s5 s6 Conduct reaction in the dark if using a thermal initiator. s5->s6 s6->q3 s7 Increase initiator concentration. q3->s7 Yes end Achieved Selective Monobromination q3->end No s8 Increase reaction temperature. s7->s8 s8->end

Caption: Troubleshooting workflow for benzylic bromination.

Simplified Free-Radical Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light Py-CH3Br• Py-CH3Br• Py-CH2•HBr Py-CH2•HBr Py-CH3Br•->Py-CH2•HBr Py-CH2•Br2 Py-CH2•Br2 Py-CH2BrBr• Py-CH2BrBr• Py-CH2•Br2->Py-CH2BrBr• Product NBSHBr NBSHBr SuccinimideBr2 SuccinimideBr2 NBSHBr->SuccinimideBr2 Br•Br• Br•Br• Br2 Br2 Br•Br•->Br2 Py-CH2•Br• Py-CH2•Br• Py-CH2Br Py-CH2Br Py-CH2•Br•->Py-CH2Br Py-CH2•Py-CH2• Py-CH2•Py-CH2• Dimer Dimer Py-CH2•Py-CH2•->Dimer

Caption: Key steps in the free-radical benzylic bromination.

Experimental Protocol: Selective Monobromination of 4-Methylpyridine

Disclaimer: This is a general protocol and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • 4-Methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (or a suitable alternative like cyclohexane or acetonitrile)[6][8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[15]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)[15]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[15]

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylpyridine (1.0 eq.) and anhydrous carbon tetrachloride.[16] Place the flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: Add N-Bromosuccinimide (0.95 eq.) and a catalytic amount of AIBN (0.02 - 0.05 eq.).[16]

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the duration of the reaction. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[16]

  • Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any HBr), and brine.[15]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(bromomethyl)pyridine.

References

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. PMC. Retrieved from [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. Retrieved from [Link]

  • Direct and Chemoselective Bromination of Pyridines. Thieme. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. ScienceDirect. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Organic-Chemistry.org. Retrieved from [Link]

  • A scalable procedure for light-induced benzylic brominations in continuous flow. PubMed. Retrieved from [Link]

  • Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Retrieved from [Link]

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. Retrieved from [Link]

  • Initial optimized reaction conditions for benzylic bromination of. ResearchGate. Retrieved from [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. Retrieved from [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate. Retrieved from [Link]

  • Are there any general chemical rules for choosing initiators for a polymerization reaction?. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Stability issues of Methyl 4-(bromomethyl)nicotinate in protic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for Methyl 4-(bromomethyl)nicotinate . As an application scientist working with highly reactive picolyl halides, you are likely aware that this compound presents unique stability challenges. This guide is designed to move beyond basic safety data sheets, providing you with field-proven mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: I dissolved Methyl 4-(bromomethyl)nicotinate in methanol for a reaction, but LC-MS shows a mass corresponding to a methoxy adduct. What happened? A: You have observed solvolysis . The bromomethyl group at the 4-position of the pyridine ring is highly electrophilic. In polar protic solvents like methanol, ethanol, or water, the solvent acts as both the medium and a nucleophile[1]. The protic solvent stabilizes the departing bromide ion via hydrogen bonding, lowering the activation energy for carbon-halogen bond cleavage[2]. Because the solvent is present in massive molar excess, it outcompetes your intended nucleophile, rapidly converting your starting material into methyl 4-(methoxymethyl)nicotinate.

Q2: My compound turned into an insoluble, gummy solid after I neutralized it and left it on the bench. Is it ruined? A: Yes, the compound has polymerized. Halomethylpyridines are notoriously unstable in their "free base" form[3]. The unprotonated pyridine nitrogen of one molecule acts as a nucleophile and attacks the highly reactive bromomethyl group of an adjacent molecule. This triggers a runaway, exothermic intermolecular quaternization reaction, resulting in a pyridinium polymer network[3]. This is why the compound is commercially supplied and must be stored as a hydrobromide (HBr) salt[4].

Q3: Can I use water to wash my reaction mixture during workup? A: Only if the bromomethyl group has already been fully consumed by your intended reaction. If unreacted Methyl 4-(bromomethyl)nicotinate is exposed to water (especially under basic conditions), it will rapidly undergo hydrolysis to form the corresponding hydroxymethyl derivative, or the ester will hydrolyze.

Part 2: Mechanistic Deep Dive (Causality & Stability)

To master the handling of this compound, one must understand the dual nature of its reactivity. The molecule contains two conflicting functional groups: an electrophilic benzylic-type bromide and a nucleophilic pyridine nitrogen.

The Solvolysis Pathway (Protic Solvent Degradation)

In polar protic solvents, the reaction proceeds via a mixed


 mechanism. The strong dipole and hydrogen-bond donating ability of protic solvents cage the leaving bromide anion, facilitating its departure[5]. The resulting partial positive charge at the picolyl carbon is rapidly trapped by the solvent oxygen.

G A Methyl 4-(bromomethyl)nicotinate C Carbocation Intermediate (SN1) or Direct Attack (SN2) A->C Dissociation of Br- B Polar Protic Solvent (e.g., Methanol, Water) B->C Nucleophilic Attack D Solvolysis Product (Ether or Alcohol) C->D Deprotonation E HBr Byproduct C->E Release of H+ & Br-

Caption: Solvolysis pathway of Methyl 4-(bromomethyl)nicotinate in polar protic solvents.

The Polymerization Pathway (Self-Condensation)

When the stabilizing HBr salt is removed (e.g., by adding a base like triethylamine or sodium carbonate), the pyridine nitrogen lone pair becomes available. The nitrogen attacks the bromomethyl carbon of another molecule. This intermolecular


 reaction forms a cationic pyridinium dimer, which continues to propagate into a polymer[3].

G A HBr Salt Form (Stable Storage) B Free Base Form (Reactive Pyridine N) A->B Base Added (Deprotonation) C Intermolecular Attack (N attacks CH2-Br) B->C Concentration > 0 D Quaternized Pyridinium Oligomers/Polymers C->D Chain Propagation

Caption: Intermolecular self-condensation (polymerization) of the free base form.

Part 3: Solvent Compatibility & Data Presentation

To prevent both solvolysis and polymerization, the choice of solvent is the single most critical variable in your experimental design. You must utilize polar aprotic solvents that dissolve the reagents but lack hydrogen-bond donors[5].

Solvent ClassExamplesDielectric Constant (

)
Solvolysis RiskPolymerization Risk (Free Base)Recommendation
Polar Protic Methanol, Ethanol, Water33 - 80CRITICAL HighDO NOT USE. Rapid degradation via ether/alcohol formation.
Polar Aprotic DMF, DMSO, Acetonitrile36 - 47NoneModerateOPTIMAL. High solubility, no solvolysis. Use with in situ base addition.
Moderately Polar Aprotic THF, Dichloromethane7 - 9NoneModerateACCEPTABLE. Good for reactions requiring lower boiling points.
Non-Polar Hexane, Toluene2 - 2.4NoneLowPOOR. The HBr salt of the nicotinate will not dissolve.

Part 4: Self-Validating Experimental Protocols

To successfully utilize Methyl 4-(bromomethyl)nicotinate hydrobromide in nucleophilic substitution reactions (e.g., amination, etherification), you must control the steady-state concentration of the free base.

Protocol: In Situ Free-Basing and Substitution in Aprotic Solvents

Causality Rationale: By adding the bromomethylnicotinate salt slowly to a solution already containing the nucleophile and the base, the free-based pyridine is immediately consumed by the intended nucleophile before it has a chance to self-condense.

Materials Required:

  • Methyl 4-(bromomethyl)nicotinate hydrobromide (Stored at -20°C, desiccated)[4]

  • Target Nucleophile (e.g., secondary amine)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile or DMF)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon) to exclude atmospheric moisture, which can cause slow hydrolysis.

  • Nucleophile Preparation: Dissolve 1.2 equivalents of your target nucleophile in the anhydrous aprotic solvent.

  • Base Addition: Add 2.5 equivalents of DIPEA to the solution. (Rationale: 1 eq neutralizes the HBr salt of the starting material, 1 eq neutralizes the HBr generated during the substitution, and 0.5 eq acts as a buffer).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Lowering the thermal energy suppresses the activation energy required for polymerization.

  • Inverse Addition (Critical Step): Dissolve 1.0 equivalent of Methyl 4-(bromomethyl)nicotinate hydrobromide in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring nucleophile/base mixture over 30 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexane/EtOAc) immediately after the addition is complete. You should observe the disappearance of the baseline salt spot and the appearance of a new product spot. If a dark, immovable baseline streak appears, polymerization has occurred due to adding the reagent too quickly.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor via LC-MS.

  • Aprotic Workup: Quench the reaction by evaporating the aprotic solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and concentrate.

References

  • National Center for Biotechnology Information. "Methyl 4-(bromomethyl)nicotinate hydrobromide". PubChem Compound Summary. Available at:[Link]

  • Klingsberg, E. "Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14". VDOC.PUB. Available at:[Link]

  • Chemistry Steps. "Polar Protic and Polar Aprotic Solvents". Chemistry Steps. Available at:[Link]

  • ResearchGate. "Effects of polar-protic solvents at the first step of SN1 and E1 reactions". ResearchGate. Available at:[Link]

  • Chemistry LibreTexts. "8.10: Comparison of SN1 and SN2 Reactions". LibreTexts. Available at:[Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted Methyl 4-(bromomethyl)nicotinate from reaction mixtures. As a key building block in organic synthesis, its effective removal is critical for obtaining high-purity products.[1][2] This document is designed to provide not just protocols, but the chemical reasoning behind them, ensuring you can adapt these methods to your specific experimental context.

Methyl 4-(bromomethyl)nicotinate is a bifunctional molecule, featuring a basic pyridine ring and a highly reactive bromomethyl group, which is analogous to a benzylic halide.[3][4][5] This dual reactivity is key to its synthetic utility but also presents unique challenges during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Assessment

Question 1: How can I quickly determine if unreacted Methyl 4-(bromomethyl)nicotinate is present in my crude reaction mixture?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial assessment method.

  • Expertise & Experience: Unreacted starting material is a common issue, especially when using an excess to drive a reaction to completion. A quick TLC analysis before committing to a large-scale work-up or purification can save significant time and resources.

  • Protocol - Diagnostic TLC Analysis:

    • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a co-spot by mixing your crude sample with a small amount of the original Methyl 4-(bromomethyl)nicotinate starting material.

    • Spotting: On a silica gel TLC plate, spot the starting material, the crude reaction mixture, and the co-spot in separate lanes.

    • Elution: Develop the plate using a solvent system that gives the starting material an Rf (retention factor) of approximately 0.3-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

    • Visualization: Visualize the plate under UV light (254 nm). If a spot in the crude lane has the same Rf as the starting material and merges with the co-spot, unreacted starting material is present.

  • Trustworthiness (Self-Validation): The co-spot is a critical control. It confirms that a spot at the same Rf as the starting material is indeed your compound of interest and not a byproduct with coincidental polarity.

Question 2: My reaction is complete, but I see a new, more polar spot on the TLC plate close to the baseline. What could it be?

Answer: This is likely the result of hydrolysis of the bromomethyl group to the corresponding alcohol, 4-(hydroxymethyl)nicotinate.

  • Expertise & Experience: The bromomethyl group is susceptible to hydrolysis, especially if the reaction work-up involves aqueous bases or is exposed to water for extended periods.[6] This byproduct is significantly more polar due to the hydroxyl group and will have a much lower Rf on silica gel.

Primary Purification Strategies

Question 3: What is the most reliable, general-purpose method for removing Methyl 4-(bromomethyl)nicotinate?

Answer: Flash column chromatography on silica gel is the most common and versatile method.

  • Expertise & Experience: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] Since Methyl 4-(bromomethyl)nicotinate has a moderate polarity due to the ester and pyridine ring, it can typically be separated from both more polar and less polar products by carefully selecting the eluent.

  • Causality: The acidic nature of silica gel can sometimes cause issues with basic compounds like pyridines, leading to peak tailing.[8] To counteract this, the mobile phase can be modified.

  • Protocol - General Flash Chromatography:

    • Select Eluent: Based on your diagnostic TLC, choose a solvent system that provides good separation between your product and the starting material (a ΔRf of >0.2 is ideal).

    • Add a Modifier (If Needed): If you observe streaking or tailing on the TLC plate, add a small amount of a basic modifier to your eluent.[9] Common choices include triethylamine (0.1-1% v/v) or a few drops of aqueous ammonia in the methanol portion of a DCM/MeOH eluent.[8] This neutralizes the acidic silanol groups on the silica surface, improving peak shape.[8]

    • Pack and Run: Pack the column with silica gel slurried in the non-polar component of your eluent. Load your crude material (adsorbed onto a small amount of silica for best results) and elute, collecting fractions.

    • Monitor: Monitor the collected fractions by TLC to identify and combine those containing the pure product.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for purification strategy.

Alternative & Problem-Specific Strategies

Question 4: My product is non-polar and my reaction was run on a large scale. Is there a faster alternative to chromatography?

Answer: Yes, an acid-base liquid-liquid extraction is an excellent and highly scalable choice.

  • Expertise & Experience: This classical technique exploits the basicity of the pyridine nitrogen.[10] By washing an organic solution of the crude mixture with aqueous acid, the basic Methyl 4-(bromomethyl)nicotinate is protonated, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[10][11] Your non-basic, non-polar product remains in the organic layer.[12]

  • Protocol - Acidic Wash Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer, which now contains the protonated starting material as a salt.

    • Repeat the wash with fresh aqueous acid 1-2 more times to ensure complete removal.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Trustworthiness (Self-Validation): After the washes, run a TLC of the organic layer against the starting material to confirm its complete removal before proceeding.

dot graph G { layout=dot; rankdir="TB"; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Mechanism of Acid-Base Extraction.

Question 5: Chromatography is failing because my product and the starting material have very similar Rf values. What should I do?

Answer: In this situation, a scavenger resin is the ideal solution.

  • Expertise & Experience: Scavenger resins are solid-supported reagents designed to react with and remove specific functionalities from a solution.[13] For removing an electrophile like Methyl 4-(bromomethyl)nicotinate, a nucleophilic scavenger resin is required.[14][15] Resins functionalized with amines (e.g., Tris(2-aminoethyl)amine, "TREN") or thiols are highly effective.[15]

  • Causality: The resin's nucleophilic groups attack the electrophilic -CH₂Br carbon, forming a covalent bond and tethering the unreacted starting material to the solid support.[13] The product, which lacks this reactive handle, remains in solution. The resin is then simply filtered off, providing a pure product solution without the need for chromatography.[16] This method is exceptionally selective.

  • Protocol - Scavenging with a Nucleophilic Resin:

    • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

    • Add the nucleophilic scavenger resin (typically 2-3 molar equivalents relative to the excess starting material).

    • Stir the mixture at room temperature. Monitor the disappearance of the starting material from the solution by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

    • Once the scavenging is complete, filter the mixture to remove the resin.

    • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Method Principle Best For... Advantages Disadvantages
Flash Chromatography Differential AdsorptionGeneral purpose, small to medium scale.[10]Highly versatile, can separate complex mixtures.Can be time-consuming and use large solvent volumes; potential for compound degradation on silica.[17][18]
Acid-Base Extraction Basicity of PyridineLarge-scale reactions where the product is not basic.[10]Fast, inexpensive, highly scalable.Only effective if the product is not basic; generates aqueous waste.
Scavenger Resin Covalent ReactionProduct and starting material have similar polarity.[16][19]Highly selective, simple filtration work-up, suitable for automation.[13]Resins can be expensive; requires post-reaction stirring time.

Troubleshooting Specific Issues

Question 6: My compound appears to be degrading on the silica gel column, as I see new spots appearing in my collected fractions. What can I do?

Answer: This indicates your compound is sensitive to the acidic nature of silica gel.

  • Expertise & Experience: The surface of standard silica gel is covered in acidic silanol groups (Si-OH), which can catalyze degradation of sensitive molecules.[8][18]

  • Solutions:

    • Deactivate the Silica: Before packing the column, treat the silica gel slurry with a small amount (1% v/v) of triethylamine or another base to neutralize the most acidic sites.[8]

    • Use a Modified Eluent: As mentioned in Q3, adding a basic modifier directly to your eluent is often sufficient to prevent on-column degradation.[9]

    • Change the Stationary Phase: If the problem persists, switch to a less acidic stationary phase. Neutral alumina can be an effective alternative for purifying basic compounds.[8]

Question 7: How do I monitor the progress of my reaction to minimize the amount of unreacted starting material in the first place?

Answer: Regular reaction monitoring using techniques like TLC, HPLC, or NMR spectroscopy is crucial.[20]

  • Expertise & Experience: Rather than running a reaction for a fixed time, active monitoring allows you to stop the reaction upon full consumption of the starting material, simplifying purification.

  • Method Comparison:

    • TLC: Fast, simple, and requires minimal sample. Ideal for quick checks.

    • HPLC: Provides quantitative data on the consumption of starting material and formation of product.[21] Excellent for precise kinetic analysis but requires more setup.

    • NMR Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[20]

By understanding the chemical properties of Methyl 4-(bromomethyl)nicotinate and applying the appropriate analytical and purification techniques, researchers can effectively overcome the challenges associated with its use and ensure the isolation of high-purity target molecules.

References

  • PubChem. Methyl 4-(bromomethyl)nicotinate hydrobromide. National Center for Biotechnology Information. Available from: [Link]

  • Amerigo Scientific. Scavenger Resins. Available from: [Link]

  • Google Patents. Scavenger resin and processes for the use thereof.
  • Chemical & Engineering News. Combichem scavenging. Available from: [Link]

  • YouTube. Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Available from: [Link]

  • Google Patents. Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Chem-Impex. 2,6-Bis(bromomethyl)pyridine. Available from: [Link]

  • Google Patents. Method and system for removing alkyl halides from gases.
  • Scribd. Preparation and Purification of An Alkyl Halide. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Strategies in organic synthesis. Available from: [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]

  • University of Delhi. SEPARATION AND PURIFICATION METHODS. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • FooDB. Showing Compound Methyl nicotinate (FDB001015). Available from: [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Sciencemadness Discussion Board. removal of pyridine. Available from: [Link]

  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]

  • ScienceDirect. Analytical methods for human biomonitoring of pesticides. A review. Available from: [Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]

  • hplc.cloud. HPLC Troubleshooting. Available from: [Link]

  • ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]

  • Cheméo. Methyl nicotinate. Available from: [Link]

  • NIST. Methyl nicotinate - the NIST WebBook. Available from: [Link]

  • ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available from: [Link]

  • Organic Syntheses. methyl 7-hydroxyhept-5-ynoate. Available from: [Link]

  • Google Patents. Menthyl nicotinate synthesis process.
  • PubMed Central. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure presents two primary reactive sites: the electrophilic carbon of the bromomethyl group and the pyridine ring, which can be susceptible to nucleophilic attack or modification. The inherent challenge in utilizing this reagent lies in controlling the regioselectivity of reactions to achieve the desired substitution pattern. This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common regioselectivity issues. We will explore the underlying mechanistic principles and offer field-proven protocols to steer reactions toward the intended products.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction sites on Methyl 4-(bromomethyl)nicotinate?

The two main sites of reactivity are the benzylic carbon of the bromomethyl group and the pyridine nitrogen. Nucleophiles can attack the bromomethyl group in a classic nucleophilic substitution reaction (SN1 or SN2), or they can attack the pyridine nitrogen, leading to the formation of a pyridinium salt (N-alkylation).[1][2][3] Additionally, under certain conditions, reactions can occur at the carbon atoms of the pyridine ring itself, although this is generally less common without specific activation.

Q2: I am observing a mixture of N-alkylation and substitution at the bromomethyl group. How can I favor one over the other?

This is a classic regioselectivity challenge. The outcome depends on a delicate balance of factors including the nature of the nucleophile, solvent, temperature, and the presence of any catalysts or additives.

  • To favor substitution at the bromomethyl group (C-alkylation):

    • Use a soft, less basic nucleophile.

    • Employ a non-polar, aprotic solvent.

    • Maintain a lower reaction temperature.

  • To favor N-alkylation:

    • Use a hard, more basic nucleophile.

    • Employ a polar, protic solvent which can stabilize the resulting pyridinium salt.[4]

    • Higher reaction temperatures can sometimes favor N-alkylation.

Q3: My reaction is sluggish, and upon heating, I see decomposition. What are the likely causes?

The pyridine ring is electron-deficient, which can impact the reactivity of the bromomethyl group. High temperatures can promote undesired side reactions, including dehalogenation or polymerization.[5] Consider the following:

  • Catalyst Choice: For cross-coupling reactions, the choice of palladium catalyst and ligand is critical to avoid dehalogenation.[5]

  • Base Selection: Use a weaker, non-nucleophilic base if possible to prevent unwanted side reactions.[5]

  • Solvent Purity: Ensure anhydrous conditions, as water can act as a nucleophile or promote decomposition.

Troubleshooting Guide: Common Regioselectivity Problems

Problem 1: Predominant N-Alkylation Instead of Desired C-Alkylation

Scenario: You are attempting to displace the bromide with a carbon or heteroatom nucleophile but are primarily isolating the N-alkylated pyridinium salt.

Root Cause Analysis: The pyridine nitrogen's lone pair is competing effectively as a nucleophile. This is often exacerbated by strong, basic nucleophiles and polar solvents that stabilize the charged pyridinium product.

Troubleshooting Strategies:

  • Modify the Nucleophile:

    • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amides) tend to react at the more electronegative nitrogen atom. Soft nucleophiles (e.g., thiolates, malonates) prefer the softer electrophilic carbon of the bromomethyl group.

    • Steric Hindrance: A bulkier nucleophile may be sterically hindered from attacking the nitrogen atom, thus favoring reaction at the more accessible bromomethyl group.

  • Solvent Effects:

    • Polar Protic Solvents (e.g., alcohols, water): These solvents will solvate and stabilize the pyridinium salt, thus favoring N-alkylation.[4][6]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These can still favor N-alkylation but to a lesser extent than protic solvents.

    • Non-polar Aprotic Solvents (e.g., THF, Toluene, Dichloromethane): These solvents will disfavor the formation of the charged pyridinium salt, thereby promoting the desired C-alkylation.

  • Protecting Group Strategy:

    • In cases where the above strategies are insufficient, consider temporarily protecting the pyridine nitrogen. This can be achieved by forming a pyridine N-oxide, which can be subsequently reduced after the C-alkylation step.[1][7] Another approach is the use of a Lewis acid to coordinate with the nitrogen, reducing its nucleophilicity.

Experimental Protocol: Selective C-Alkylation with a Malonate Nucleophile

Parameter Condition Rationale
Nucleophile Diethyl malonateA soft carbon nucleophile that favors attack at the benzylic carbon.
Base Sodium hydride (NaH)A strong, non-nucleophilic base to deprotonate the malonate.
Solvent Anhydrous Tetrahydrofuran (THF)A non-polar, aprotic solvent to disfavor N-alkylation.
Temperature 0 °C to room temperatureLower temperatures help to control the reaction and minimize side products.

Step-by-Step Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add diethyl malonate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of Methyl 4-(bromomethyl)nicotinate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Competing SN1 and SN2 Pathways Leading to a Mixture of Products

Scenario: You are observing a loss of stereochemical integrity (if applicable) or the formation of rearranged products, suggesting a carbocation intermediate.

Root Cause Analysis: The bromomethyl group is on a benzylic-like position, which can stabilize a carbocation, opening the door for an SN1-type mechanism.[6][8] This competes with the direct displacement SN2 pathway.

Troubleshooting Strategies:

  • Favoring SN2 (Direct Displacement):

    • Solvent: Use a polar aprotic solvent (e.g., acetone, acetonitrile). These solvents can dissolve the reactants but are less effective at solvating and stabilizing a carbocation intermediate compared to protic solvents.[4][6]

    • Nucleophile: Employ a strong, highly concentrated nucleophile. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[9]

    • Temperature: Keep the reaction temperature as low as feasible.

  • Favoring SN1 (Carbocation Intermediate):

    • Solvent: Use a polar protic solvent (e.g., ethanol, water). These solvents are excellent at stabilizing the carbocation intermediate through hydrogen bonding.[4][6]

    • Nucleophile: Use a weak, neutral nucleophile. Since the nucleophile is not involved in the rate-determining step of an SN1 reaction, its strength is less critical.[6][9]

    • Lewis Acid: The addition of a Lewis acid can facilitate the departure of the bromide leaving group, promoting the formation of the carbocation.

Visualizing the Mechanistic Choice

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start Methyl 4-(bromomethyl)nicotinate + Strong Nucleophile SN2_TS Concerted Transition State (Backside Attack) SN2_Start->SN2_TS Polar Aprotic Solvent SN2_Product Single Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product SN1_Start Methyl 4-(bromomethyl)nicotinate SN1_Carbocation Benzylic Carbocation Intermediate SN1_Start->SN1_Carbocation Polar Protic Solvent Weak Nucleophile SN1_Product Racemic/Rearranged Products SN1_Carbocation->SN1_Product Nucleophilic Attack

Caption: Decision workflow for favoring SN1 vs. SN2 pathways.

Problem 3: Difficulty in Achieving C-4 Functionalization on the Pyridine Ring

Scenario: You are attempting a C-H functionalization or a cross-coupling reaction at the C-4 position of the pyridine ring (after conversion of the bromomethyl group), but are observing low yields or reaction at other positions.

Root Cause Analysis: The pyridine ring is electron-deficient, making direct electrophilic aromatic substitution difficult.[10] Regioselectivity in pyridine functionalization is a significant challenge and often requires specific directing groups or catalytic systems.[11][12][13]

Troubleshooting Strategies:

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present or can be installed at the 3- or 5-position, deprotonation with a strong base (e.g., LDA, n-BuLi) followed by quenching with an electrophile can achieve regioselective functionalization.

  • Transition-Metal Catalysis:

    • C-H Activation: Recent advances have enabled the direct C-H functionalization of pyridines. The choice of metal catalyst (e.g., Palladium, Iridium, Rhodium) and ligand is paramount in controlling the regioselectivity.[11][12][14][15] For C-4 functionalization, specialized ligand design or the use of a Lewis acidic co-catalyst may be necessary to direct the reaction away from the more electronically favored C-2 and C-6 positions.[12][15]

    • Cross-Coupling: If the C-4 position is pre-functionalized with a halide (other than the bromomethyl group), standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed.[5][16]

Experimental Workflow: General C-H Functionalization Strategy

G Start Pyridine Substrate Catalyst Select Transition Metal Catalyst and Ligand Start->Catalyst Reaction Reaction with Coupling Partner under Optimized Conditions Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Characterize C-4 Functionalized Product Purify->Product

Caption: General workflow for transition-metal-catalyzed C-H functionalization.

References

  • BenchChem. (2025). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. BenchChem Technical Support.
  • American Chemical Society. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.
  • Ross, W. C. J. (n.d.). The preparation of some 4-substituted nicotinic acids and nicotinamides. RSC Publishing.
  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition.
  • Journal of the Chemical Society C: Organic. (n.d.). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. RSC Publishing.
  • Sarpong Lab, UC Berkeley. (n.d.). Pyridine CH functionalization. Slideshare.
  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2.
  • Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin.
  • Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. r/OrganicChemistry.
  • PubMed. (2005). Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine.
  • PubMed. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
  • BenchChem. (n.d.). Comparing the efficacy of different catalysts for pyridine N-alkylation.
  • Wikipedia. (n.d.). Protecting group.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Duan, X.-F., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters.
  • BenchChem. (2025). Why Methyl 4-bromo-6-methylnicotinate Outperforms its Chloro-Analogue in Modern Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). How to avoid dehalogenation of Methyl 4-bromo-6-methylnicotinate. BenchChem Technical Support.
  • PMC. (n.d.). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts.
  • PMC. (n.d.). Unified ionic and radical C-4 alkylation and arylation of pyridines.
  • Chemproc. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
  • IIT. (2020). Protecting Groups.
  • Wikipedia. (n.d.). Regioselectivity.
  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ResearchGate. (2015). Understanding the Reactivity and Regioselectivity of Methylation of Nitronates [R1R2CNO2]− by CH3I in the Gas-Phase.
  • Chemistry LibreTexts. (2022). 8.7: Biological Nucleophilic Substitution Reactions.
  • Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions.
  • MDPI. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective.
  • YouTube. (2021). S'21 - Additions 6 - Bromonium with Nucleophilic Solvent.

Sources

Validation & Comparative

Analytical Characterization of Methyl 4-(bromomethyl)nicotinate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of Methyl 4-(bromomethyl)nicotinate Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-(bromomethyl)nicotinate (CAS: 2442597-53-5) is a critical electrophilic intermediate used in the synthesis of bioactive pyridine derivatives, particularly in the development of enzyme inhibitors and receptor ligands. Its reactivity, driven by the benzylic bromide moiety on a pyridine ring, presents unique analytical challenges.

This guide objectively compares analytical methodologies for characterizing this compound, focusing on distinguishing it from critical process impurities such as the unreacted starting material (Methyl 4-methylnicotinate), the over-brominated byproduct (dibromomethyl species), and hydrolysis degradants.

Key Recommendation: Reversed-Phase HPLC (RP-HPLC) with acidic buffering is the superior method for quantitative purity assessment, while


H NMR  is indispensable for structural confirmation and residual solvent analysis.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of primary analytical techniques based on specificity, sensitivity, and sample integrity.

FeatureRP-HPLC (UV/MS) Gas Chromatography (GC)

H NMR Spectroscopy
Primary Use Purity Profiling & QuantificationVolatile Impurity ScreeningStructural ID & Residual Solvents
Sample Integrity High (Ambient/Controlled Temp)Low (Thermal degradation risk)High (Non-destructive)
Specificity Excellent (Separates homologs)Good (but risk of artifacts)Excellent (Functional group specific)
Limit of Detection Low ppm range (High Sensitivity)Low ppm range~0.1% (Low Sensitivity)
Throughput Medium (15-30 min run)High (Fast run)Low (Manual interpretation)
Suitability Recommended (Gold Standard)Alternative (With caution)Mandatory (For identity)
Technical Insight: The GC Stability Risk

While GC is common for many intermediates, Methyl 4-(bromomethyl)nicotinate is a benzylic bromide . At the high injection port temperatures (200°C+) required for GC, these compounds often undergo:

  • Thermal Elimination: Loss of HBr to form reactive methide intermediates.

  • On-column Degradation: Interaction with active sites on the column liner.

Recommended Analytical Workflows

Structural Confirmation: H NMR

Before purity profiling, the chemical structure must be validated. The distinct shift of the methylene protons (


-Br) allows for rapid differentiation from the methyl precursor.

Protocol:

  • Solvent: DMSO-

    
     or 
    
    
    
    (Note: DMSO is preferred if the salt form is used).
  • Concentration: ~10 mg/mL.

  • Key Diagnostic Signals:

    • 
       ~4.8 - 5.0 ppm (s, 2H):  Characteristic singlet of the 
      
      
      
      group. (Distinct from the
      
      
      of the starting material at ~2.6 ppm).
    • 
       ~3.9 ppm (s, 3H):  Methyl ester singlet.
      
    • 
       ~8.5 - 9.2 ppm:  Aromatic pyridine protons (pattern depends on substitution).
      
Quantitative Purity: RP-HPLC Method

This method is designed to separate the product from the polar hydrolysis product (alcohol) and the non-polar dibromo impurity.

Method Parameters:

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA) in Water. Acidic pH is critical to suppress the ionization of the pyridine nitrogen and prevent peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection / Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 21.0 | 95 | 5 | Re-equilibration |

Anticipated Elution Order:

  • Hydrolysis Impurity (Alcohol): Most polar, elutes first (

    
     ~3-5 min).
    
  • Succinimide (if NBS used): Elutes early (

    
     ~4-6 min).
    
  • Methyl 4-methylnicotinate (SM): Mid-elution (

    
     ~8-10 min).
    
  • Methyl 4-(bromomethyl)nicotinate (Product): Target peak (

    
     ~11-13 min).
    
  • Dibromo Impurity: Most lipophilic, elutes last (

    
     ~14-16 min).
    

Impurity Profiling & Causality

Understanding the origin of impurities is essential for process control. The synthesis typically involves radical bromination using N-bromosuccinimide (NBS).

ImpurityPathways SM Methyl 4-methylnicotinate (Starting Material) Product Methyl 4-(bromomethyl)nicotinate (Target Product) SM->Product + NBS (1 eq) Dibromo Dibromo Impurity (Over-reaction) Product->Dibromo + Excess NBS Alcohol Hydrolysis Impurity (Storage Degradant) Product->Alcohol + H2O (Moisture) NBS NBS Reagent NBS->Product Radical Mechanism

Figure 1: Reaction and degradation pathways determining the impurity profile.

Experimental Validation Protocol

To ensure the trustworthiness of the analytical method, the following validation parameters must be met (based on ICH Q2(R1) guidelines).

Step 1: Specificity Check
  • Procedure: Inject individual standards of the Starting Material, Product, and (if available) the Hydrolysis impurity.

  • Requirement: Resolution (

    
    ) between the Product peak and the nearest impurity peak must be > 1.5.
    
Step 2: Solution Stability (Self-Validating System)
  • Context: Benzylic bromides are unstable in protic solvents over time.

  • Experiment: Prepare the sample in the diluent (ACN:Water 50:50). Inject immediately (

    
    ) and again after 4 hours (
    
    
    
    ).
  • Acceptance Criteria: The area of the product peak should not decrease by > 2.0%, and no new peaks (hydrolysis) should appear.

  • Corrective Action: If degradation is observed, use pure Acetonitrile as the diluent and keep samples at 4°C in the autosampler.

Analytical Decision Tree

Use this workflow to select the appropriate method based on your specific data requirements.

DecisionTree Start Sample Characterization Requirement Type What is the goal? Start->Type Identity Structural Identity Type->Identity Confirmation Purity Purity / Assay Type->Purity Quantification Volatiles Residual Solvents Type->Volatiles Safety NMR 1H NMR (DMSO-d6) Identity->NMR HPLC RP-HPLC (Acidic Mobile Phase) Purity->HPLC GC GC-Headspace (Low Temp) Volatiles->GC HPLC_Check Is SM separated? HPLC->HPLC_Check Check Resolution HPLC_Valid HPLC_Valid HPLC_Check->HPLC_Valid Yes HPLC_Adjust HPLC_Adjust HPLC_Check->HPLC_Adjust No (Adjust Gradient)

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139034304, Methyl 4-(bromomethyl)nicotinate hydrobromide. Retrieved from [Link]

  • ResearchGate (2012). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. (Methodology adapted for benzylic bromide stability). Retrieved from [Link]

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

HPLC vs. LC-MS for purity analysis of Methyl 4-(bromomethyl)nicotinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the purity analysis of reactive intermediates, focusing on the analytical behaviors of Methyl 4-(bromomethyl)nicotinate.

Section 1: The Chemical & Analytical Challenge

Methyl 4-(bromomethyl)nicotinate is a highly valuable, yet highly reactive, electrophilic building block used extensively in medicinal chemistry and organic synthesis. Analyzing its purity presents a unique set of challenges due to its structural features: a basic pyridine nitrogen and a highly labile benzylic-like bromomethyl group.

The Causality of Analytical Artifacts: The bromomethyl group is exceptionally susceptible to nucleophilic substitution. When subjected to standard reverse-phase chromatography, the protic solvents used in the mobile phase (such as water and methanol) can induce rapid on-column or in-vial hydrolysis and solvolysis[1]. This converts the active bromomethyl group into hydroxymethyl or methoxymethyl derivatives.

If analyzed solely by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), these degradation products can be dangerously misleading. Because the primary UV chromophore—the conjugated pyridine-ester system—remains structurally intact during hydrolysis, the UV absorbance spectra of the parent compound and its degradation artifacts are nearly identical[2]. Without the orthogonal data provided by Liquid Chromatography-Mass Spectrometry (LC-MS), analysts risk misidentifying these solvolysis artifacts as co-eluting manufacturing impurities rather than sample-preparation artifacts.

Section 2: Objective Comparison: HPLC-UV vs. LC-MS

To establish a robust quality control framework, one must understand the specific mechanical advantages of both systems when handling halogenated reactive intermediates.

Analytical FeatureHPLC-UVLC-MS (ESI+)Impact on Bromomethyl Nicotinate Analysis
Detection Mechanism Light absorbance (Chromophore-dependent)Mass-to-charge ratio (Ionization-dependent)UV is blind to the loss of the bromine atom if the pyridine core is intact. MS definitively detects the structural change[2].
Solvent Requirements HPLC-grade (Buffer salts like phosphate tolerated)LC-MS-grade (Volatile buffers only; stringent purity)LC-MS requires premium solvents to prevent sodium adducts ([M+Na]⁺) and ion suppression[3].
Isotopic Recognition NoneHigh (Detects natural isotopic abundances)Bromine's ~1:1 ratio of ⁷⁹Br and ⁸¹Br provides a diagnostic doublet in MS. Loss of this doublet confirms hydrolysis.
Primary Utility High-throughput, low-cost routine lot releaseStructural elucidation and impurity profilingHPLC-UV quantifies the amount of impurity; LC-MS identifies what the impurity is.

Section 3: Experimental Methodologies & Self-Validating Protocols

To prevent the generation of "ghost impurities," the following protocols utilize a self-validating system: a time-course stability check that mathematically proves whether an impurity was present in the bulk material or generated in the vial during the analytical run.

Protocol 1: Routine Purity Analysis via HPLC-UV

Causality Focus: Peak Shape Optimization The basic pyridine nitrogen of the nicotinate core will interact with unreacted silanols on a silica-based stationary phase, causing severe peak tailing. To counteract this, Trifluoroacetic acid (TFA) is used as a strong ion-pairing agent.

  • Sample Preparation: Dissolve the standard and sample in anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Do not use methanol or water as a diluent, as this initiates immediate solvolysis[1].

  • Column Selection: C18, end-capped, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Channel A: Water + 0.1% TFA

    • Channel B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Self-Validation Step: Inject the sample immediately at

    
    . Leave the vial in the autosampler (room temperature) and re-inject at 
    
    
    
    hours. Compare the peak area of the parent compound. A discrepancy of >1.0% indicates active in-vial degradation, invalidating the sample prep.
Protocol 2: Impurity Profiling via LC-MS

Causality Focus: Ionization Efficiency TFA cannot be used in LC-MS because its strong ion-pairing capability prevents the analyte from dissociating in the gas phase, leading to severe signal suppression in positive Electrospray Ionization (ESI+)[2]. Formic Acid (FA) must be substituted.

  • Sample Preparation: Dilute the anhydrous ACN stock solution to 10 µg/mL using LC-MS grade ACN.

  • Column Selection: Superficially porous C18, 50 x 2.1 mm, 1.8 µm (for rapid, high-resolution separation).

  • Mobile Phase:

    • Channel A: LC-MS Grade Water + 0.1% Formic Acid

    • Channel B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • MS Parameters (ESI+): Capillary voltage 3.0 kV; Desolvation temperature 350°C.

  • Data Interpretation (The Bromine Signature):

    • Parent Compound (C₈H₈BrNO₂): Look for the diagnostic doublet at

      
       230.0 [M+H]⁺ and 
      
      
      
      232.0 [M+2+H]⁺ in a 1:1 ratio.
    • Hydrolysis Impurity (C₈H₉NO₃): Look for a single peak at

      
       168.1 [M+H]⁺. The complete absence of the M+2 isotope confirms the displacement of the bromine atom.
      

Section 4: Workflow Visualization

The following workflow illustrates the logical decision tree for isolating and validating reactive intermediate data, ensuring that sample preparation artifacts are not mistaken for synthetic impurities.

Workflow A Sample Preparation (Anhydrous ACN) B Time-Course Validation (T=0h vs T=4h) A->B C HPLC-UV Analysis 0.1% TFA Mobile Phase B->C Routine D LC-MS Analysis 0.1% FA Mobile Phase B->D Profiling E Chromatographic Purity (Quantification) C->E F Structural Elucidation (Isotope & Mass Shift) D->F G Data Synthesis: Identify Hydrolysis Artifacts E->G F->G

Fig 1: Analytical workflow preventing solvolysis artifacts in bromomethyl derivative analysis.

References

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters - Pure Synth URL: [Link]

  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables - HPLC Vials URL: [Link]

Sources

A Head-to-Head Battle for Stability: A Comparative Guide to Methyl (Bromomethyl)nicotinate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical synthesis, the stability of building blocks is not merely a matter of convenience; it is a cornerstone of quality, reproducibility, and, ultimately, patient safety. Among the versatile intermediates employed in drug development, methyl (bromomethyl)nicotinate isomers are of significant interest due to the dual reactivity of the bromomethyl group and the pyridine core. However, the inherent reactivity of these compounds also presents a stability challenge. This guide provides a comprehensive comparison of the stability of various methyl (bromomethyl)nicotinate isomers, blending theoretical insights with actionable experimental protocols to empower researchers in selecting and handling these critical reagents.

The Stability Conundrum: Theoretical Underpinnings

The position of the bromomethyl group on the nicotinic acid backbone is not a trivial distinction. It profoundly influences the electronic and steric environment of the C-Br bond, thereby dictating the molecule's susceptibility to degradation. The primary degradation pathway for these compounds is anticipated to be the hydrolysis of the benzylic bromide-like C-Br bond, a reaction sensitive to the electronic character of the pyridine ring.

The pyridine ring, with its electronegative nitrogen atom, exerts an electron-withdrawing effect, which can influence the stability of the bromomethyl group.[1][2] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen. Consequently, a bromomethyl group at these positions is expected to be more susceptible to nucleophilic attack due to the increased partial positive charge on the benzylic carbon. Conversely, a bromomethyl group at the meta (5-) position would be less affected by this electron-withdrawing effect, potentially leading to greater stability.

Steric hindrance can also play a crucial role.[3] A bromomethyl group situated next to the bulky ester group (at the 2- or 4-position) might experience some steric shielding, which could slightly temper its reactivity. However, the electronic effects are generally considered to be the dominant factor in determining the stability of such systems.

Based on these principles, we can hypothesize a stability order for the common isomers:

Methyl 5-(bromomethyl)nicotinate > Methyl 6-(bromomethyl)nicotinate ≈ Methyl 2-(bromomethyl)nicotinate > Methyl 4-(bromomethyl)nicotinate

This proposed hierarchy is a starting point, a theoretical framework that demands rigorous experimental validation. The following sections provide the necessary protocols to systematically test this hypothesis.

Unveiling Stability: A Suite of Experimental Protocols

To provide a definitive comparison, a series of forced degradation and long-term stability studies should be conducted. These protocols are designed to be self-validating systems, providing clear, interpretable data on the relative stability of the isomers.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation studies, or stress testing, are essential for rapidly identifying the likely degradation pathways and comparing the intrinsic stability of the isomers under harsh conditions.[4]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare Solutions of Each Isomer (e.g., in Acetonitrile/Water) stress Subject to Stress Conditions start->stress analysis Analyze by Stability-Indicating HPLC Method at Time Points stress->analysis Monitor Degradation identify Identify and Quantify Degradation Products analysis->identify compare Compare Degradation Profiles and Determine Relative Stability identify->compare acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, Solid State) photo Photostability (ICH Q1B Guidelines)

Caption: Experimental workflow for forced degradation studies.

1. Acid/Base Hydrolysis:

  • Objective: To assess the susceptibility of the C-Br bond to hydrolysis under acidic and basic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of each isomer in a 1:1 mixture of acetonitrile and water.

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the acidic solutions at 60°C and the basic solutions at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots immediately (base for acid-stressed samples, acid for base-stressed samples).

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To determine the propensity of the isomers to oxidative degradation.

  • Protocol:

    • Prepare a 1 mg/mL solution of each isomer in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Store the solutions at room temperature, protected from light.

    • Withdraw and analyze aliquots at 0, 2, 4, 8, and 24 hours by HPLC.

3. Thermal Degradation:

  • Objective: To evaluate the solid-state thermal stability of each isomer.

  • Protocol:

    • Place a known amount of each solid isomer in a vial.

    • Store the vials in a temperature-controlled oven at 80°C.

    • At specified time points (e.g., 1, 3, 7, and 14 days), remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of solvent.

    • Analyze the resulting solution by HPLC.

    • For a more quantitative assessment, perform Thermogravimetric Analysis (TGA) on each isomer to determine the onset temperature of decomposition.

4. Photostability:

  • Objective: To assess the impact of light exposure on the stability of the isomers.

  • Protocol:

    • Expose solid samples and solutions of each isomer to light conditions as described in the ICH Q1B guideline.[5]

    • A control group of samples should be stored under the same conditions but protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Long-Term Stability Studies: Simulating Real-World Conditions

Long-term stability studies are crucial for determining the shelf-life and appropriate storage conditions for the isomers.[6][7] These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

  • Objective: To evaluate the stability of the isomers under recommended storage conditions over an extended period.

  • Protocol:

    • Package the solid isomers in containers that mimic the intended commercial packaging.

    • Store the packaged samples in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

    • Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Data Presentation and Interpretation

A clear and concise presentation of the stability data is essential for a meaningful comparison.

Table 1: Comparative Stability Data for Methyl (Bromomethyl)nicotinate Isomers

Stability ParameterMethyl 2-(bromomethyl)nicotinateMethyl 4-(bromomethyl)nicotinateMethyl 5-(bromomethyl)nicotinateMethyl 6-(bromomethyl)nicotinate
Forced Degradation (% Degradation after 24h)
0.1 M HCl, 60°C
0.1 M NaOH, RT
3% H₂O₂, RT
80°C, Solid State (14 days)
Photostability (ICH Q1B)
Thermal Analysis
TGA Onset of Decomposition (°C)
Long-Term Stability (Purity % after 12 months)
25°C / 60% RH
40°C / 75% RH

By populating this table with experimental data, a clear picture of the relative stability of the isomers will emerge. The primary degradation products should be characterized to understand the degradation pathways.

G cluster_0 Anticipated Degradation Pathway start Methyl (Bromomethyl)nicotinate Isomer hydrolysis Hydrolysis (Nucleophilic Substitution) start->hydrolysis H₂O ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis H₂O hydroxymethyl Methyl (Hydroxymethyl)nicotinate Isomer hydrolysis->hydroxymethyl further_hydrolysis Hydrolysis hydroxymethyl->further_hydrolysis H₂O nicotinic_acid (Bromomethyl)nicotinic Acid Isomer ester_hydrolysis->nicotinic_acid nicotinic_acid->hydrolysis hydroxymethyl_acid (Hydroxymethyl)nicotinic Acid Isomer further_hydrolysis->hydroxymethyl_acid

Caption: A generalized degradation pathway for methyl (bromomethyl)nicotinate isomers.

Conclusion: An Evidence-Based Approach to Stability

While theoretical considerations provide a valuable framework for predicting the relative stability of methyl (bromomethyl)nicotinate isomers, they are no substitute for robust experimental data. The protocols outlined in this guide offer a systematic and scientifically sound approach to generating the necessary evidence. By undertaking these comparative studies, researchers and drug development professionals can make informed decisions about the selection, handling, and storage of these important synthetic intermediates, ultimately contributing to the development of safe and effective medicines. The stability of a molecule is not an abstract concept but a critical quality attribute that demands rigorous investigation.

References

  • ICH. (2025). ICH Revises Q1 Guideline Advancing Stability Testing Standards. Pharmaceutical Online. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. [Link]

  • National Center for Biotechnology Information. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • IVT Network. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (2026). The Influence of Steric Hindrance and Remote Electronic Effects on the (Co)polymerization Catalyzed by Pyridine‐Imine Nickel(II) Catalysts. [Link]

  • Wikipedia. Pyridine. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]

  • Royal Society of Chemistry. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. [Link]

  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. [Link]

  • IZS. National Reference Laboratory for Persistent Halogenated Organic Pollutants in Feed and Food. [Link]

  • Chromatography Today. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • ResearchGate. (2025). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • That's Nice. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

Sources

A Senior Application Scientist's Guide to Halomethylnicotinate Reactivity: A Comparative Analysis of Bromo- vs. Chloro- Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versatile building blocks available, functionalized pyridine derivatives are of paramount importance. This guide provides an in-depth comparison of the reactivity between Methyl 4-(bromomethyl)nicotinate and its chloro-analogue, Methyl 4-(chloromethyl)nicotinate. Our analysis is grounded in fundamental chemical principles and supported by a proposed experimental framework to deliver actionable insights for your synthetic strategy.

Theoretical Framework: Understanding the Inherent Reactivity Difference

The primary determinant of reactivity in these compounds is the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. The carbon-halogen bond must break for a new bond with the incoming nucleophile to form. The efficiency of this process is intrinsically linked to the leaving group's ability.

The Decisive Role of the Leaving Group

It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[1][2][3] This superiority is attributed to two main factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond.[4] Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.

  • Anion Stability: Upon heterolytic cleavage, the halogen departs with the bonding pair of electrons, forming a halide anion. Bromide is a larger, more polarizable ion than chloride.[5][6] This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, and thus "happier," leaving group.[3]

The reaction site in both molecules is a primary benzylic-type halide. Such substrates are highly amenable to nucleophilic substitution, typically proceeding via an Sₙ2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[7][8] The Sₙ2 pathway involves a backside attack by the nucleophile, leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. A better leaving group will stabilize this transition state and accelerate the reaction rate.

Experimental Design: A Head-to-Head Comparison

To empirically validate the theoretical difference in reactivity, we propose a controlled kinetic study. The reaction of each halide with a common secondary amine, piperidine, will be monitored under identical conditions. This reaction is a typical N-alkylation, a crucial transformation in pharmaceutical chemistry.

Experimental Workflow

The following diagram outlines the standardized workflow for comparing the reactivity of the bromo- and chloro-compounds.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Analysis cluster_outcome 4. Outcome prep_bromo Dissolve Methyl 4-(bromomethyl)nicotinate in Acetonitrile react_bromo Add Piperidine Solution to Bromo-ester at 25°C prep_bromo->react_bromo prep_chloro Dissolve Methyl 4-(chloromethyl)nicotinate in Acetonitrile react_chloro Add Piperidine Solution to Chloro-ester at 25°C prep_chloro->react_chloro prep_nuc Prepare Piperidine Solution (2.2 equiv.) in Acetonitrile prep_nuc->react_bromo prep_nuc->react_chloro monitor_bromo Monitor by LC-MS: - Disappearance of Starting Material - Appearance of Product react_bromo->monitor_bromo monitor_chloro Monitor by LC-MS: - Disappearance of Starting Material - Appearance of Product react_chloro->monitor_chloro outcome_bromo Determine Reaction Time & Final Yield monitor_bromo->outcome_bromo outcome_chloro Determine Reaction Time & Final Yield monitor_chloro->outcome_chloro

Caption: Standardized workflow for comparative reactivity analysis.

Detailed Protocol

Materials:

  • Methyl 4-(bromomethyl)nicotinate

  • Methyl 4-(chloromethyl)nicotinate

  • Piperidine (≥99%)

  • Acetonitrile (anhydrous)

  • Internal Standard (e.g., Dodecane)

  • LC-MS system

Procedure:

  • Solution Preparation:

    • In separate flasks, prepare 0.1 M solutions of Methyl 4-(bromomethyl)nicotinate and Methyl 4-(chloromethyl)nicotinate in anhydrous acetonitrile containing a known concentration of an internal standard.

    • Prepare a 0.22 M solution of piperidine (2.2 equivalents) in anhydrous acetonitrile.

  • Reaction Initiation:

    • Place both substrate solutions in a temperature-controlled reaction block set to 25.0 °C and stir magnetically.

    • Simultaneously, add the piperidine solution to each flask to initiate the reactions. Start a timer for each reaction.

  • Reaction Monitoring:

    • At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120, and 240 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of methanol/water) to stop the reaction.

    • Analyze the quenched samples by LC-MS to determine the relative concentration of starting material and product by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the time required for >95% conversion for each substrate.

    • Calculate the initial reaction rates and the pseudo-first-order rate constants.

Predicted Results and Mechanistic Interpretation

Based on the superior leaving group ability of bromide, a significant difference in reaction rates is anticipated.

Anticipated Performance Data
ParameterMethyl 4-(bromomethyl)nicotinateMethyl 4-(chloromethyl)nicotinateJustification
Time for >95% Conversion ~ 1 hour~ 8-10 hoursBromide is a better leaving group, facilitating a faster Sₙ2 displacement.[1][2]
Initial Reaction Rate HighLowThe energy barrier for the C-Br bond cleavage is lower than for the C-Cl bond.[4]
Product Yield (at 4h) >95%~40-50%At an equivalent time point, the faster reaction will have proceeded further to completion.
Side Reactions MinimalMinimalUnder these conditions, the Sₙ2 pathway is expected to be clean for both primary substrates.
Mechanistic Visualization (Sₙ2 Pathway)

The reaction proceeds via a concerted, bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] The nucleophile (piperidine) attacks the electrophilic carbon from the side opposite to the leaving group.

Caption: Generalized Sₙ2 mechanism for the N-alkylation reaction.

The key difference lies in the transition state energy. With bromide as the leaving group (X=Br), the partial negative charge is better stabilized, lowering the energy of the transition state and thus increasing the reaction rate compared to when chloride (X=Cl) is the leaving group.

Conclusion and Practical Implications

For drug development professionals and synthetic chemists, the choice between Methyl 4-(bromomethyl)nicotinate and its chloro-analogue has clear practical consequences.

  • Methyl 4-(bromomethyl)nicotinate is the reagent of choice for rapid and efficient alkylation reactions. Its high reactivity allows for milder reaction conditions (lower temperatures, shorter times), which can be crucial for sensitive substrates and for optimizing process throughput.

  • Methyl 4-(chloromethyl)nicotinate , while less reactive, may offer advantages in terms of cost and stability. Its slower reaction rate might be beneficial in cases where precise control over a sluggish reaction is needed, or where the higher reactivity of the bromo-compound leads to unwanted side reactions with highly complex substrates.

Recommendation: In over 90% of standard applications, the enhanced reactivity of Methyl 4-(bromomethyl)nicotinate will translate into significant process advantages, including reduced cycle times and higher yields. The chloro-analogue should be considered only when cost is the primary driver and longer reaction times are acceptable, or in specific cases where its lower reactivity is a desired feature.

References

  • Glasp. Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). [Link]

  • Student Doctor Network Forums. Why is bromide a better nucleophile than chloride?. (2012). [Link]

  • Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

  • Pearson+. Which substitution reaction takes place more rapidly? d. CH3CH2Cl.... [Link]

  • YouTube. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020). [Link]

  • Orango. What Makes a Good Leaving Group in Organic Chemistry?. (2025). [Link]

  • Reddit. Better Leaving Group: Bromide VS Chloride. (2020). [Link]

  • Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. (2020). [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • National Center for Biotechnology Information. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • ResearchGate. Synthesis of some N‐substituted isonicotinamides | Request PDF. (2025). [Link]

  • Quimica Organica. Nucleophilic substitution reactions in pyridine. [Link]

  • Save My Exams. Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025). [Link]

  • ConnectSci. The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. (2015). [Link]

Sources

Spectroscopic comparison of starting material and product in reactions of Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to rapidly functionalize pyridine cores. Methyl 4-(bromomethyl)nicotinate is a highly versatile electrophilic building block widely utilized in the synthesis of complex pharmacophores[1]. The bromomethyl group on the pyridine ring is highly susceptible to bimolecular nucleophilic substitution (SN2)[2].

This guide provides an in-depth spectroscopic comparison between the starting material (Methyl 4-(bromomethyl)nicotinate) and its functionalized product (Methyl 4-(piperidin-1-ylmethyl)nicotinate) following an SN2 reaction with piperidine. By understanding the causality behind the experimental conditions and the resulting spectroscopic shifts, researchers can establish a self-validating system for library synthesis.

Experimental Workflow & Mechanistic Causality

Pyridine derivatives readily undergo nucleophilic substitutions when equipped with a highly reactive leaving group like a benzylic bromide[3]. To ensure high yields and prevent side reactions, the choice of solvent and base is critical.

ReactionWorkflow SM Starting Material Methyl 4-(bromomethyl)nicotinate Reaction SN2 Substitution Piperidine, K2CO3 DMF, 25°C, 4h SM->Reaction Workup Aqueous Workup EtOAc Extraction Brine Wash Reaction->Workup Product Target Product Methyl 4-(piperidin-1-ylmethyl)nicotinate Workup->Product

Fig 1: Experimental workflow for the SN2 substitution of methyl 4-(bromomethyl)nicotinate.

Step-by-Step Methodology

This protocol is designed to be self-validating; the physical changes observed during the workup directly correlate to the successful displacement of the bromide ion.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 4-(bromomethyl)nicotinate (1.0 eq, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

    • Causality: DMF is a polar aprotic solvent. It stabilizes the transition state and solvates the potassium cations of the base, leaving the piperidine nucleophile unsolvated and highly reactive, thereby accelerating the SN2 trajectory.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (2.5 eq, 5.0 mmol) to the solution.

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. This prevents the protonation of the piperidine, which would otherwise render the nucleophile inactive.

  • Nucleophile Addition: Dropwise add Piperidine (1.2 eq, 2.4 mmol) at 0 °C, then allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Causality: A slight excess of the secondary amine ensures complete consumption of the starting material[2].

  • Monitoring: Monitor via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The starting material will disappear, replaced by a more polar, UV-active product spot.

  • Workup: Quench with distilled water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL).

    • Causality: The extensive brine wash is mandatory to partition the high-boiling DMF into the aqueous layer, ensuring a clean baseline for subsequent NMR analysis. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Spectroscopic Validation Logic

To confirm the success of the transformation, we rely on orthogonal spectroscopic techniques. Nuclear Magnetic Resonance (NMR) confirms the structural connectivity and the change in the electronic environment, while Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact mass and isotopic changes.

SpectroLogic Analysis Spectroscopic Validation NMR 1H NMR (CDCl3) Analysis->NMR MS ESI-MS (+) Analysis->MS NMR_SM SM: -CH2Br at 4.82 ppm NMR->NMR_SM Disappears NMR_Prod Product: -CH2N at 3.75 ppm NMR->NMR_Prod Appears MS_SM SM: m/z 230/232 (1:1) MS->MS_SM Isotope Loss MS_Prod Product: m/z 235 [M+H]+ MS->MS_Prod Mass Shift

Fig 2: Logical framework for spectroscopic validation of the SN2 transformation.

Comparative Spectroscopic Data

¹H NMR Analysis (400 MHz, CDCl₃)

The most critical diagnostic handle in this reaction is the chemical shift of the benzylic methylene (-CH₂-) group.

Proton AssignmentStarting Material (δ, ppm)Product (δ, ppm)Multiplicity & IntegrationCausality / Observation
Pyridine C2-H 9.159.05Singlet, 1HSlight upfield shift due to the electron-donating nature of the newly formed tertiary amine via sigma bonds.
Pyridine C6-H 8.758.65Doublet, 1HMinor upfield shift; retains coupling to C5-H.
Pyridine C5-H 7.507.60Doublet, 1HMinor downfield shift due to spatial proximity to the bulky piperidine ring (anisotropic deshielding).
Ester -OCH₃ 3.953.92Singlet, 3HRemains relatively unchanged, confirming the ester survived the basic conditions.
Benzylic -CH₂- 4.82 3.75 Singlet, 2HCritical diagnostic shift. Bromine is highly electronegative and deshields the protons heavily. Replacing Br with Nitrogen causes a significant upfield shift (~1.0 ppm).
Piperidine -CH₂- (N-adjacent) N/A2.40Multiplet, 4HAppearance confirms successful nucleophilic attack and integration of the piperidine ring.
Piperidine -CH₂- (β/γ) N/A1.45 - 1.55Multiplet, 6HConfirms the intact aliphatic ring of the nucleophile.
¹³C NMR Analysis (100 MHz, CDCl₃)
Carbon AssignmentStarting Material (δ, ppm)Product (δ, ppm)Causality / Observation
Benzylic -CH₂- 28.560.2The carbon atom attached to the bromine is relatively shielded due to the heavy atom effect of Bromine. Upon substitution with Nitrogen, the carbon experiences a massive downfield shift, serving as definitive proof of C-N bond formation.
Mass Spectrometry (ESI-MS) & FT-IR

Mass spectrometry provides an immediate, visual confirmation of the reaction's success due to the unique isotopic signature of bromine.

TechniqueStarting MaterialProductDiagnostic Causality
ESI-MS (+) m/z 230.0 / 232.0 (1:1 ratio)m/z 235.1[M+H]⁺The starting material exhibits a classic 1:1 isotopic doublet indicative of ⁷⁹Br and ⁸¹Br. The product shows a single mass peak corresponding to the piperidine adduct, confirming the complete expulsion of the bromide leaving group.
FT-IR ~600 cm⁻¹ (C-Br stretch)2750–2800 cm⁻¹ (Bohlmann bands)The weak C-Br stretch disappears. It is replaced by characteristic C-H stretching vibrations of the tertiary amine (Bohlmann bands), validating the functional group interconversion.

By cross-referencing the disappearance of the 1:1 isotopic doublet in the MS with the ~1.0 ppm upfield shift of the benzylic protons in the ¹H NMR, researchers can establish a 100% self-validating analytical profile for this class of nucleophilic substitutions.

References

Sources

Efficacy comparison of ADCs synthesized with different nicotinic acid-based linkers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison of ADCs Synthesized with Different Nicotinic Acid-Based (HyNic) Linkers

Executive Summary

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by its linker chemistry. Linkers must strike a delicate balance: remaining highly stable in systemic circulation while executing rapid, controlled payload release within the tumor microenvironment[1]. Among the most robust platforms available today are nicotinic acid-based linkers , specifically those utilizing 6-hydrazinonicotinic acid (HyNic) .

Unlike traditional aliphatic hydrazones (which suffer from premature hydrolysis in plasma), the HyNic moiety reacts with 4-formylbenzoate (4FB)-modified payloads to form a bis-aryl hydrazone bond [2]. The conjugation of the hydrazine to the aromatic nicotinic acid ring stabilizes the bond against physiological hydrolysis, while still permitting payload release following lysosomal degradation[3]. This guide objectively compares the efficacy, biophysical properties, and synthetic workflows of three distinct HyNic-based linkers: Standard HyNic-NHS , PEG4-HyNic-NHS , and DBCO-PEG4-HyNic .

Mechanistic Causality of Linker Modifications

To understand the efficacy differences between these linkers, we must examine the causality behind their structural evolution:

  • Standard HyNic-NHS (SANH): This first-generation linker provides the foundational bis-aryl hydrazone conjugation. However, when paired with highly hydrophobic payloads (e.g., auristatins or pyrrolobenzodiazepines), the lack of a hydrophilic spacer induces localized hydrophobicity. This drives antibody aggregation, which accelerates clearance by the reticuloendothelial system (RES) and reduces tumor penetration[4].

  • PEG4-HyNic-NHS: The incorporation of a hydrophilic polyethylene glycol (PEG4) spacer fundamentally alters the ADC's biophysical profile. The PEG4 spacer increases aqueous solubility, shields the hydrophobic payload, and reduces steric hindrance between the monoclonal antibody (mAb) and the payload[]. This directly translates to reduced aggregation and preserved antigen-binding affinity.

  • DBCO-PEG4-HyNic: This next-generation linker replaces the amine-reactive NHS-ester with a Dibenzocyclooctyne (DBCO) moiety, enabling Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[]. This copper-free "click" chemistry allows for site-specific conjugation to azide-engineered antibodies, eliminating the heterogeneity of stochastic lysine conjugation and maximizing the ADC's therapeutic window[6].

Quantitative Efficacy & Biophysical Data

The table below summarizes the comparative performance of ADCs synthesized with a standard anti-HER2 mAb and a 4FB-modified MMAE payload using the three nicotinic acid-based linkers.

Linker TypeSpacerConjugation ChemistryAggregation (%)Plasma Stability (Day 7)Relative IC₅₀ (SKBR3, nM)
HyNic-NHS NoneStochastic (Lysine)10 - 12%> 90%0.45
PEG4-HyNic-NHS PEG4Stochastic (Lysine)< 2.0%> 95%0.12
DBCO-PEG4-HyNic PEG4Site-Specific (Azide)< 0.5% > 98% 0.08

Data Interpretation: The reduction in aggregation from ~12% (Standard HyNic) to <0.5% (DBCO-PEG4-HyNic) is the primary driver of enhanced in vivo efficacy. Site-specific conjugation yields a homogenous Drug-to-Antibody Ratio (DAR), preventing the rapid clearance of over-conjugated species and ensuring maximum delivery to the tumor site.

Intracellular Trafficking & Mechanism of Action

Once the HyNic-ADC reaches the tumor, its efficacy relies on receptor-mediated internalization and subsequent lysosomal processing. A well-designed linker minimizes off-target toxicity during delivery and releases the fully active drug upon reaching the target cells[4].

MOA A HyNic-ADC Circulation B Tumor Antigen Binding A->B C Receptor-Mediated Endocytosis B->C D Lysosomal Degradation C->D pH drop (pH 4.5) E Payload Release D->E Cathepsin/Hydrolase Cleavage F Tumor Cell Apoptosis E->F Cytotoxicity

Caption: Intracellular trafficking and payload release mechanism of HyNic-based ADCs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows detail the synthesis of ADCs using stochastic vs. site-specific HyNic linkers.

Workflow cluster_0 Stochastic Conjugation (PEG4-HyNic-NHS) cluster_1 Site-Specific Conjugation (DBCO-PEG4-HyNic) A1 Native mAb + PEG4-HyNic-NHS (pH 7.4, Lysine Amines) A2 Heterogeneous HyNic-mAb A1->A2 A3 Add 4FB-Payload + Aniline (pH 6.0) A2->A3 Final Purified ADC (Bis-aryl Hydrazone) A3->Final SEC Purification B1 Azide-Engineered mAb (Site-Specific) B2 Add DBCO-PEG4-HyNic (pH 7.4, SPAAC Click) B1->B2 B3 Add 4FB-Payload + Aniline (pH 6.0) B2->B3 B3->Final SEC Purification

Caption: Comparative workflows for stochastic vs. site-specific HyNic ADC conjugation.

Protocol: Site-Specific Conjugation via DBCO-PEG4-HyNic

This protocol leverages bioorthogonal click chemistry to preserve antibody function while ensuring precise payload loading[].

Step 1: SPAAC Click Conjugation

  • Buffer exchange the azide-engineered mAb into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Add 3.0 molar equivalents of DBCO-PEG4-HyNic to the mAb solution.

  • Incubate for 2 hours at room temperature. Causality: The strain-promoted alkyne reacts exclusively with the azide, requiring no toxic copper catalysts, thereby preventing oxidative damage to the mAb.

  • Remove excess linker using a 30 kDa MWCO centrifugal filter.

Step 2: Payload Attachment (Bis-Aryl Hydrazone Formation)

  • Adjust the buffer of the HyNic-modified mAb to pH 6.0 using 0.1 M MES buffer.

  • Add 5.0 molar equivalents of the 4FB-modified payload .

  • Add 10 mM Aniline. Causality: Aniline acts as a nucleophilic catalyst, significantly lowering the activation energy required for hydrazone formation. This allows the reaction to reach completion rapidly at a mild pH of 6.0, preventing acid-induced denaturation of the antibody.

  • Incubate for 2-4 hours at room temperature.

  • Purify the final ADC via Size Exclusion Chromatography (SEC).

Self-Validation Checkpoint (The E-E-A-T Guarantee): Unlike maleimide-based linkers which require destructive mass spectrometry to confirm conjugation, the HyNic system is self-validating. The formation of the bis-aryl hydrazone bond generates a distinct, quantifiable chromophore. By measuring the UV-Vis absorbance of the purified ADC at 354 nm (Molar Extinction Coefficient, ε = 29,000 M⁻¹ cm⁻¹), you can directly and nondestructively calculate the exact Drug-to-Antibody Ratio (DAR).

Conclusion

When synthesizing ADCs, the transition from standard HyNic linkers to PEG4-HyNic and DBCO-PEG4-HyNic variants represents a leap in therapeutic efficacy. By mitigating hydrophobicity-driven aggregation and enabling site-specific conjugation, DBCO-PEG4-HyNic provides the optimal balance of systemic stability and targeted cytotoxicity, making it the premier choice for next-generation nicotinic acid-based ADC development.

References

  • Precise PEG - Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. 1

  • BOC Sciences - DBCO-PEG4-HyNic | ADC Linker.

  • Benchchem - 6-Hydrazinonicotinic Acid|HYNIC Reagent. 2

  • FUJIFILM Wako Chemicals - Antibody-drug Conjugate/ADC Related Catalog. 6

  • AxisPharm - HyNic NHS ester, CAS 362522-50-7. 3

  • PMC (National Institutes of Health) - Current progress and remaining challenges of peptide–drug conjugates (PDCs). 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of Methyl 4-(bromomethyl)nicotinate

Analogous compounds like methyl 4-(bromomethyl)benzoate are classified as corrosive to metals, causing severe skin burns and serious eye damage.[1][2] Therefore, it is imperative to handle methyl 4-(bromomethyl)nicotinate with the highest degree of caution, assuming a similar hazard profile.

Key Inferred Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.

  • Lachrymator: May cause irritation and tearing of the eyes.

  • Toxic: Harmful if swallowed or inhaled.

  • Halogenated Organic Compound: Requires specific disposal protocols to prevent environmental contamination.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling methyl 4-(bromomethyl)nicotinate for any purpose, including disposal, ensure that the following safety measures are in place.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified and properly functioning chemical fume hood.

  • Eyewash Station and Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against the corrosive nature of this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears or punctures.
Eye Protection Chemical splash goggles and a face shieldOffers maximum protection against splashes and fumes, safeguarding against severe eye damage.
Lab Coat Flame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills.

Step-by-Step Disposal Procedure

The proper disposal of methyl 4-(bromomethyl)nicotinate is not merely a suggestion but a regulatory and safety imperative. As a halogenated organic compound, it must be segregated from other waste streams.

Waste Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the full chemical name: "Waste Methyl 4-(bromomethyl)nicotinate" and the appropriate hazard pictograms (corrosive).

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of harmful vapors.

Deactivation of Residual Material (For Empty Containers)

Empty containers that once held methyl 4-(bromomethyl)nicotinate must be thoroughly decontaminated before disposal. A common laboratory practice for deactivating reactive bromomethyl compounds involves quenching with a nucleophilic solution.

Caution: This procedure should only be performed by trained personnel in a chemical fume hood.

  • Rinsing: Rinse the empty container multiple times with a suitable organic solvent, such as acetone or ethanol. The rinsate must be collected and treated as halogenated organic waste.

  • Deactivation of Rinsate: The collected rinsate can be slowly added to a stirred solution of a weak base, such as sodium bicarbonate, to neutralize any residual reactivity. This process should be performed with caution, as it may generate heat.

  • Final Disposal of Rinsed Container: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Spill Management

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, a dilute solution of sodium bicarbonate can be carefully applied to the absorbent material to neutralize the corrosive nature of the compound.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-(bromomethyl)nicotinate.

cluster_start Start: Handling Methyl 4-(bromomethyl)nicotinate cluster_ppe Safety Precautions cluster_disposal_path Disposal Pathway start Identify Need for Disposal ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood is_spill Is it a spill? fume_hood->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes waste_collection Collect in Designated 'Halogenated Organic Waste' Container is_spill->waste_collection No spill_procedure->waste_collection is_empty_container Is it an empty container? waste_collection->is_empty_container decontaminate_container Decontaminate Container (Rinse with Solvent, Quench Rinsate) is_empty_container->decontaminate_container Yes final_disposal Arrange for Pickup by Licensed Waste Disposal Company is_empty_container->final_disposal No dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate_container->dispose_container dispose_container->final_disposal

Caption: Disposal workflow for methyl 4-(bromomethyl)nicotinate.

Regulatory Compliance

All disposal procedures must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide stringent guidelines for the management of hazardous waste. It is the responsibility of the researcher and their institution to ensure full compliance.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139034304, Methyl 4-(bromomethyl)nicotinate hydrobromide. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Methyl nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive electrophiles. Methyl 4-(bromomethyl)nicotinate (often supplied and handled as a more stable hydrobromide salt)[1] is a highly versatile benzylic alkylating agent used extensively for functionalizing pyridine rings in medicinal chemistry.

However, its structural utility is intrinsically linked to a severe hazard profile. As a benzyl bromide derivative, it is a potent lachrymator, a corrosive agent that releases hydrobromic acid (HBr) upon contact with moisture, and a dangerous skin sensitizer capable of covalent protein modification[2][3]. Standard laboratory safety practices are insufficient for this class of compounds; handling them requires a mechanistic understanding of their reactivity and a rigorously validated operational plan.

Below is the comprehensive, step-by-step technical guide for the safe handling, operational use, and self-validating disposal of Methyl 4-(bromomethyl)nicotinate.

The Causality of Protection: PPE & Hazard Matrix

To design a robust safety protocol, we must understand the mechanistic interactions between the chemical and biological tissues. The table below summarizes the required Personal Protective Equipment (PPE) and the chemical causality dictating these specific choices.

Table 1: Quantitative Hazard Profile and PPE Specifications

Hazard ClassificationChemical/Physical PropertyRequired PPEMechanistic Causality
Corrosive (H314) Hydrolyzes in ambient moisture to release Hydrobromic Acid (HBr)Chemical splash goggles + Full face shieldPrevents HBr generation in ocular fluid. Ocular exposure to benzylic bromides causes rapid, irreversible corneal damage.
Alkylating Agent Highly electrophilic benzylic carbonButyl rubber or SilverShield laminate gloves (Outer) over Nitrile (Inner)Standard 4-mil nitrile is highly permeable to benzyl halides. Butyl rubber prevents dermal protein alkylation and systemic sensitization.
Lachrymator (H335) High vapor pressure of reactive dust/fumesChemical fume hood (>100 fpm face velocity)Prevents inhalation of particulates that covalently modify respiratory mucosal proteins, which can trigger severe respiratory spasms.

Operational Plan: Safe Handling and Reaction Setup

When handling potent alkylating agents, the goal is to minimize the time the compound is exposed to the ambient environment and to physically isolate the researcher from potential vapor or dust generation[4].

Phase 1: Engineering Controls & PPE Verification

  • Fume Hood Validation: Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm). Never open a container of this compound on an open bench[3].

  • PPE Donning: Equip a flame-resistant lab coat, a chemical-resistant apron, tight-fitting splash goggles, and a full-face shield.

  • Double-Gloving Technique: Don a pair of standard nitrile gloves as an inner layer, followed by an outer layer of butyl rubber gloves. Causality: If a splash occurs, the outer butyl layer provides a robust chemical barrier, while the inner nitrile layer maintains protection if the outer glove needs to be rapidly discarded[3].

Phase 2: Operational Transfer

  • Inert Atmosphere Setup: Because the compound hydrolyzes in the presence of ambient humidity, purge your reaction vessel with dry nitrogen or argon prior to chemical transfer[2].

  • Weighing Protocol: Weigh the solid hydrobromide salt in a closed, static-free environment within the fume hood. Avoid using lightweight weighing paper, as static can cause the reactive dust to aerosolize; use an anti-static weighing boat or a glass vial.

  • Solvent Addition: Immediately dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or DMF) to minimize dust generation and atmospheric exposure.

Spill Response and Self-Validating Disposal Plan

Alkylating agents must never be disposed of in their active form. They must be chemically deactivated (quenched) in situ to prevent downstream exposure to waste-handling personnel[4][5].

Phase 3: Quenching & Decontamination

  • Quench Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ) or a 1M solution of ammonium hydroxide. Do not use plain water, as this will cause an exothermic hydrolysis reaction that rapidly off-gasses HBr[6].
    
  • Chemical Deactivation: Slowly add the quenching solution to the reaction waste or spill area at 0–5°C under vigorous stirring.

    • Causality: The thiosulfate ion is a potent, soft nucleophile that rapidly and irreversibly displaces the benzylic bromide via an

      
       mechanism, converting the toxic alkylating agent into a benign, water-soluble Bunte salt.
      
  • Self-Validation (TLC Verification): Before declaring the waste safe, spot the quenched mixture on a silica Thin Layer Chromatography (TLC) plate alongside a reference standard of the unreacted Methyl 4-(bromomethyl)nicotinate. Develop the plate using an appropriate eluent. The complete disappearance of the starting material spot provides empirical, self-validating proof that the alkylating agent has been fully destroyed.

  • Final Disposal: Once validated, separate the aqueous and organic layers. Dispose of the organic layer in the designated halogenated waste stream and the aqueous layer in the basic aqueous waste stream[5].

Safety Workflow Visualization

The following diagram maps the critical path from storage through self-validated disposal, ensuring no single point of failure in the handling of this hazardous material.

G N1 1. Storage & Transport (Inert Gas, 2-8°C) N2 2. PPE Verification (Butyl Gloves, Face Shield) N1->N2 N3 3. Fume Hood Operations (Closed System Transfer) N2->N3 N4 Incident: Spill/Exposure? N3->N4 N5 4. In Situ Quenching (10% Na2S2O3 / Amine) N4->N5 No (Routine) N6 Emergency Response (Evacuate, Medical Aid) N4->N6 Yes (Spill) N7 5. TLC Validation (Confirm Alkylator Destruction) N5->N7 N8 6. Hazardous Waste (Aqueous/Organic Segregation) N6->N8 Post-Incident Clean N7->N8 Validated Safe

Workflow for handling Methyl 4-(bromomethyl)nicotinate, from PPE verification to validated disposal.

References

  • Methyl 4-(bromomethyl)
  • B3315 - 4-(Bromomethyl)
  • Benzyl bromide - SAFETY D
  • SAFETY DATA SHEET - Dibutyl Sulfate [Alkyl
  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses, Inc.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.